molecular formula C17H17ClN2O3 B15614485 Ani9

Ani9

Numéro de catalogue: B15614485
Poids moléculaire: 332.8 g/mol
Clé InChI: KDALDZRKOBJXIE-VXLYETTFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ani9 is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDALDZRKOBJXIE-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ani9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular mechanism of Ani9, a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1). It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Selective Inhibition of ANO1

This compound functions as a highly potent and selective antagonist of Anoctamin-1 (ANO1), a calcium-activated chloride channel (CaCC) also known as Transmembrane protein 16A (TMEM16A).[1][2][3] The primary mechanism of action of this compound is the direct blockade of the ANO1 chloride channel, thereby inhibiting the flow of chloride ions across the cell membrane.[1][2] This inhibition has been demonstrated to be reversible.[1]

In addition to direct channel blockade, this compound has been shown to inhibit the synthesis of the ANO1 protein in a concentration-dependent manner.[4][5] This dual action of channel blocking and synthesis inhibition contributes to its robust efficacy in modulating cellular processes dependent on ANO1 activity.

The selectivity of this compound is a key feature. It exhibits a high degree of selectivity for ANO1 over its close homolog ANO2.[1][2] Furthermore, at concentrations effective for ANO1 inhibition, this compound has been shown to have negligible effects on other ion channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the Epithelial Sodium Channel (ENaC), and the Volume-Regulated Anion Channel (VRAC).[1][3] Importantly, this compound does not interfere with intracellular calcium signaling.[1][3]

Downstream Cellular and Physiological Consequences

The inhibition of ANO1 by this compound leads to significant downstream effects on cellular signaling pathways and physiological processes. ANO1 is overexpressed in various cancers and its activity is linked to cell proliferation, migration, and invasion.[1][2][4][5] By inhibiting ANO1, this compound has been shown to:

  • Reduce Cancer Cell Proliferation and Invasion: In preclinical studies involving prostate, breast, and pancreatic cancer cells, this compound has been observed to decrease the proliferative and invasive capabilities of these cells.[4][5]

  • Induce Apoptosis: Inhibition of ANO1 can lead to a decrease in cell viability and an increase in programmed cell death (apoptosis).[4][5]

  • Modulate Key Signaling Pathways: The anti-cancer effects of ANO1 inhibition are associated with the downregulation of pro-survival signaling pathways, including the PI3K/AKT and MAPK (ERK1/2) pathways.[4][5]

Due to its role in various physiological functions, the pharmacological inhibition of ANO1 by molecules like this compound is being investigated for its therapeutic potential in a range of conditions including cancer, hypertension, pain, diarrhea, and asthma.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Table 1: Potency of this compound and Other ANO1 Inhibitors

CompoundTargetIC50 Value
This compound ANO1 77 ± 1.1 nM [1][6]
T16Ainh-A01ANO11.39 ± 0.59 µM[1][6]
MONNAANO11.95 ± 1.16 µM[1][6]

Table 2: Selectivity of this compound

Ion Channel/TargetThis compound ConcentrationEffect
ANO21 µMNo significant effect[1]
ANO210 µM~10% inhibition[1]
CFTRHigh ConcentrationNo effect[1]
ENaCHigh ConcentrationNo effect[1]
VRACNot specifiedNo significant effect[1]
Intracellular Ca2+ SignalingUp to 30 µMNo effect[3]

Table 3: Whole-Cell Patch Clamp Inhibition Data for this compound on ANO1

This compound ConcentrationInhibition of ATP-induced ANO1 Chloride Current
50 nM52.0 ± 3.7%[1][6]
100 nM95.4 ± 0.5%[1][6]
1 µM98.7 ± 0.5%[1][6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

  • Objective: To identify novel small-molecule inhibitors of ANO1.

  • Methodology: A library of 54,400 synthetic small molecules was screened using a cell-based fluorescence assay. Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) were used. The assay measures the rate of I⁻ influx upon ANO1 activation, which quenches the YFP fluorescence. Potential inhibitors were identified by their ability to prevent this fluorescence quenching.

  • Objective: To quantify the inhibitory effect of compounds on ANO1 channel activity.

  • Methodology: FRT cells expressing ANO1 were grown on permeable supports (Snapwell inserts) to form a polarized monolayer. These inserts were then mounted in an Ussing chamber. A transepithelial chloride gradient was established, and the short-circuit current (Isc), representing the net ion flow across the epithelium, was measured using a voltage clamp amplifier. ANO1 was activated using an activator like ATP or Eact, and the inhibitory effect of this compound was determined by the reduction in the induced Isc.

  • Objective: To directly measure the effect of this compound on ANO1 chloride currents.

  • Methodology: FRT cells expressing ANO1 were subjected to whole-cell patch-clamp recording. The cells were held at a holding potential of 0 mV and pulsed to voltages between -100 mV and +100 mV. ANO1 was activated by including ATP in the pipette solution to raise intracellular calcium. The inhibitory effect of different concentrations of this compound applied to the bath solution was measured as a percentage reduction of the ATP-induced whole-cell chloride current.[1][6]

  • Objective: To assess whether this compound affects intracellular calcium signaling.

  • Methodology: FRT cells were loaded with the calcium-sensitive fluorescent dye Fluo-4 AM. The cells were pre-treated with varying concentrations of this compound. Intracellular calcium levels were then measured before and after the application of ATP, an agonist of P2Y receptors that induces calcium release from intracellular stores. The fluorescence intensity, corresponding to the intracellular calcium concentration, was monitored using a fluorescence plate reader.[1][7]

  • Objective: To determine the effect of this compound on ANO1 protein expression.

  • Methodology: Cells (e.g., FRT, PC3, Capan-1) were lysed, and the total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with a primary antibody specific for ANO1, followed by a secondary antibody conjugated to an enzyme for detection. This technique allows for the visualization and quantification of the ANO1 protein levels.[6]

Visualizations

Ani9_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular ANO1 ANO1 (CaCC) Cl_in Cl- ANO1->Cl_in Cl- Influx PI3K_AKT PI3K/AKT Pathway ANO1->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway ANO1->MAPK_ERK Activates Cl_out Cl- Cl_out->ANO1 Ca2_plus Ca2+ Ca2_plus->ANO1 Activates Proliferation Cell Proliferation & Invasion PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK_ERK->Proliferation Promotes This compound This compound This compound->ANO1 Inhibits (Blocks Channel & Reduces Synthesis)

Caption: Mechanism of this compound action on ANO1 and downstream signaling.

Experimental_Workflow cluster_screening Compound Screening & Potency cluster_electrophysiology Electrophysiological Characterization cluster_selectivity Selectivity Profiling cluster_cellular_effects Cellular Mechanism HTS High-Throughput Screening (YFP Quenching Assay) IC50 IC50 Determination (Dose-Response Curves) HTS->IC50 Identifies Hits Patch_Clamp Whole-Cell Patch Clamp IC50->Patch_Clamp Confirms Potency Ussing Ussing Chamber (Short-Circuit Current) IC50->Ussing Validates Inhibition Other_Channels Assays for Other Channels (CFTR, ENaC, ANO2) IC50->Other_Channels Tests Selectivity Ca_Signaling Intracellular Ca2+ Measurement (Fluo-4 Assay) IC50->Ca_Signaling Tests Off-Target Effects Prolif_Assay Proliferation & Invasion Assays Patch_Clamp->Prolif_Assay Informs Cellular Studies Immunoblot Immunoblotting (ANO1 Protein Expression) Immunoblot->Prolif_Assay Correlates Expression with Function

Caption: Workflow for characterizing the mechanism of action of this compound.

References

Ani9: A Selective Anoctamin-1 (ANO1) Chloride Channel Blocker – A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a pivotal role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Dysregulation of ANO1 function has been increasingly implicated in the pathophysiology of various diseases, such as asthma, hypertension, diarrhea, pain, and the progression of several cancers.[1][2][3] This has positioned ANO1 as a promising therapeutic target. Ani9, a potent and selective small-molecule inhibitor of ANO1, has emerged as a critical pharmacological tool for studying ANO1 function and as a potential candidate for drug development.[1][4] This technical guide provides an in-depth overview of this compound, focusing on its quantitative data, experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

This compound was identified through a high-throughput screening of 54,400 synthetic small molecules and stands out for its submicromolar potency and high selectivity for ANO1.[1][5] Its pharmacological profile is summarized in the tables below.

Table 1: Potency of this compound and Other ANO1 Inhibitors
CompoundTargetAssay TypeIC50 Value
This compound ANO1 Apical Membrane Current (FRT-ANO1 cells) 77 ± 1.1 nM [1][5]
T16Ainh-A01ANO1Apical Membrane Current (FRT-ANO1 cells)1.39 ± 0.59 µM[1][5]
MONNAANO1Apical Membrane Current (FRT-ANO1 cells)1.95 ± 1.16 µM[1][5]
Table 2: Selectivity Profile of this compound
CompoundChannelConcentration% Inhibition / Effect
This compound ANO2 1 µM No significant effect [1][5]
This compound ANO2 10 µM 10 ± 1.6% inhibition [1][5]
T16Ainh-A01ANO210 µMPotent inhibition[1]
MONNAANO210 µMPotent inhibition[1]
This compound CFTR Up to 30 µM No effect [1]
This compound ENaC Up to 30 µM No effect [1]
This compound VRAC 1 µM Hardly affected activity [5]
Table 3: Effect of this compound on ATP-Induced ANO1 Chloride Currents (Whole-Cell Patch Clamp)
This compound Concentration% Inhibition of ANO1 Current
50 nM52.0 ± 3.7%[1][5]
100 nM95.4 ± 0.5%[1][5]
1 µM98.7 ± 0.5%[1][5]

Mechanism of Action

This compound acts as a reversible inhibitor of the ANO1 chloride channel.[1][5] Studies have shown that after treatment with 1 µM this compound, which results in almost complete inhibition of ATP-induced ANO1 activation, washing the cells six times significantly decreases the inhibitory effect.[1][5] Importantly, this compound's inhibitory action is not mediated by alterations in intracellular calcium signaling, a common off-target effect of other ANO1 inhibitors.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to characterize this compound.

High-Throughput Screening for ANO1 Inhibitors using YFP Quenching Assay

This cell-based assay is designed for the high-throughput screening of ANO1 inhibitors and relies on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.[7]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture FRT cells stably co-expressing human ANO1 and halide-sensitive YFP seeding Seed cells into 96-well plates cell_culture->seeding compound_add Pre-incubate cells with this compound or other test compounds seeding->compound_add atp_iodide_add Add ATP (to increase intracellular Ca2+) and an iodide solution compound_add->atp_iodide_add fluorescence_measure Measure YFP fluorescence quenching over time using a plate reader atp_iodide_add->fluorescence_measure rate_calc Calculate initial rate of fluorescence quenching fluorescence_measure->rate_calc ic50_calc Determine IC50 values from dose-response curves rate_calc->ic50_calc

Caption: High-Throughput Screening Workflow for ANO1 Inhibitors.

Principle:

  • Fischer Rat Thyroid (FRT) cells are genetically engineered to stably express both human ANO1 and a halide-sensitive YFP mutant.[7]

  • An agonist, such as ATP, is used to activate endogenous purinergic receptors, leading to an increase in intracellular calcium concentration ([Ca2+]).[7]

  • The rise in [Ca2+] activates the ANO1 channel, allowing iodide ions (I-) to enter the cell.[7]

  • The influx of I- quenches the fluorescence of the YFP.[7]

  • In the presence of an ANO1 inhibitor like this compound, the channel is blocked, preventing I- influx and thus inhibiting YFP fluorescence quenching.[7] The degree of inhibition is proportional to the potency of the compound.

Electrophysiological Recordings

Whole-cell patch-clamp and apical membrane current measurements are employed to directly assess the effect of this compound on ANO1 channel activity.

Whole-Cell Patch-Clamp Protocol:

G cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_data Data Acquisition & Analysis cell_prep Use FRT cells expressing ANO1 patch_pipette Establish whole-cell configuration with a patch pipette cell_prep->patch_pipette solutions Use appropriate intracellular (pipette) and extracellular (bath) solutions patch_pipette->solutions holding_potential Hold membrane potential at 0 mV solutions->holding_potential voltage_steps Apply voltage steps (e.g., -100 mV to +100 mV) holding_potential->voltage_steps atp_application Activate ANO1 with ATP (e.g., 100 µM) voltage_steps->atp_application ani9_application Apply different concentrations of this compound atp_application->ani9_application current_recording Record whole-cell currents ani9_application->current_recording iv_plot Construct current-voltage (I/V) relationships current_recording->iv_plot inhibition_calc Calculate percentage of current inhibition iv_plot->inhibition_calc

Caption: Whole-Cell Patch-Clamp Protocol for this compound Evaluation.

Measurement of Apical Membrane Current:

  • FRT-ANO1 cells are cultured on permeable supports.

  • The basolateral membrane is permeabilized with amphotericin B to control the intracellular ionic composition.

  • A transepithelial chloride gradient is established (e.g., low apical chloride and high basolateral chloride).[1]

  • ANO1 is activated with an agonist like ATP.

  • The change in apical membrane current is measured in the absence and presence of varying concentrations of this compound to determine the IC50 value.[1]

ANO1 Signaling Pathways and a Potential Role for this compound

ANO1 is implicated in various signaling pathways that are crucial for cell proliferation, migration, and invasion, particularly in the context of cancer.[2][3][8] Inhibition of ANO1 by this compound can potentially modulate these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 EGFR EGFR ANO1->EGFR Activates Cl_ion Cl- ANO1->Cl_ion Efflux CAMKII CAMKII ANO1->CAMKII Modulates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ca_ion Ca2+ Ca_ion->ANO1 Activates Ca_ion->CAMKII Invasion Cell Invasion CAMKII->Invasion Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->ANO1 Inhibits

References

The Chloride Channel ANO1: A Therapeutic Target for Ani9 in Physiology and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) integral to a wide array of physiological processes. Its functions range from epithelial fluid secretion and smooth muscle contraction to neuronal excitability and cell proliferation. Dysregulation of ANO1 has been increasingly implicated in numerous pathologies, most notably in the proliferation and metastasis of various cancers, including prostate, pancreatic, and breast cancer. This has positioned ANO1 as a promising therapeutic target. Ani9 has emerged as a potent and highly selective small-molecule inhibitor of ANO1. This technical guide provides a comprehensive overview of the physiological functions of ANO1 targeted by this compound, detailed experimental protocols for its study, quantitative data on its inhibitory effects, and visualization of the key signaling pathways involved.

Physiological Functions of Anoctamin 1 (ANO1)

ANO1 is a multifaceted ion channel whose primary role is to conduct chloride ions across the cell membrane in response to increased intracellular calcium levels[1]. This fundamental activity underpins its involvement in diverse physiological functions:

  • Epithelial Fluid and Ion Secretion: ANO1 is a key player in the secretion of fluids in various tissues, including the airways, intestines, and salivary glands. Its activation leads to chloride efflux, which drives water movement and maintains mucosal hydration[1][2].

  • Smooth Muscle Contraction: The channel contributes to the regulation of smooth muscle tone in the vasculature and airways. By controlling chloride flux, ANO1 influences membrane potential, which in turn modulates muscle contraction[2].

  • Gastrointestinal Motility: In the interstitial cells of Cajal, the pacemakers of the gut, ANO1 activity is essential for generating the slow-wave electrical activity that governs intestinal peristalsis[3].

  • Nociception: ANO1 is expressed in sensory neurons and is involved in the sensation of pain, particularly in response to heat and inflammatory stimuli[2].

  • Cell Proliferation and Migration: Beyond its role in ion transport, ANO1 is significantly involved in controlling cell cycle progression, proliferation, and migration. Its overexpression is a hallmark of numerous cancers, where it actively promotes tumor growth and metastasis[1][2][3].

This compound: A Potent and Selective ANO1 Inhibitor

This compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, was identified through high-throughput screening as a novel and potent inhibitor of the ANO1 channel[4][5][6]. Its key characteristic is its high potency and selectivity for ANO1 over other channels, including ANO2, which shares significant amino acid homology[4][5][6].

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized through various electrophysiological and cell-based assays. The data highlights its efficacy in blocking ANO1 channel function.

ParameterCell Line / SystemMethodValueReference
IC₅₀ (ANO1 Inhibition) FRT-ANO1 cellsApical Membrane Current77 ± 1.1 nM [4][5]
ANO1 Current Inhibition FRT-ANO1 cellsWhole-Cell Patch Clamp52.0 ± 3.7% at 50 nM[4]
95.4 ± 0.5% at 100 nM[4]
98.7 ± 0.5% at 1 µM[4]
Endogenous CaCC Inhibition PC-3 (Prostate Cancer)YFP Fluorescence QuenchingPotent, dose-dependent[1]
Endogenous CaCC Inhibition Capan-1 (Pancreatic Cancer)YFP Fluorescence QuenchingPotent, dose-dependent[1]
Selectivity FRT-ANO2 cellsApical Membrane CurrentNegligible effect at 1 µM[1]

Table 1: Summary of quantitative data for this compound's inhibitory effects on ANO1 channel activity.

Effects on Cancer Cell Proliferation

While specific GI₅₀ (concentration for 50% growth inhibition) values for this compound in cancer cell proliferation assays are not extensively reported in the literature, studies consistently demonstrate that pharmacological inhibition of ANO1 by compounds including this compound leads to a significant reduction in the proliferation and viability of cancer cells that overexpress the channel, such as PC-3 and Capan-1 cells[1][3][7]. The anti-proliferative effect is a direct consequence of inhibiting ANO1-mediated signaling pathways crucial for cell growth.

Key Signaling Pathways Targeted by this compound

ANO1 is not merely a passive ion channel but an active participant in complex signaling networks that drive cell proliferation and survival, particularly in cancer. This compound exerts its anti-tumor effects by disrupting these pathways at a critical juncture. The most well-documented of these is the interaction between ANO1 and the Epidermal Growth Factor Receptor (EGFR).

Evidence suggests that ANO1 and EGFR can form a functional complex, leading to a bidirectional, post-transcriptional stabilization of both proteins[8]. ANO1 activity enhances EGFR phosphorylation, which in turn activates downstream pro-survival and proliferative pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT cascades[1][9][10]. By inhibiting ANO1, this compound decouples this positive feedback loop, leading to reduced EGFR signaling and subsequent attenuation of the MAPK and PI3K/AKT pathways, ultimately inhibiting cell proliferation.

ANO1_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ANO1 ANO1 EGFR EGFR ANO1->EGFR stabilizes & activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ca Ca²⁺ Ca->ANO1 activates Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation This compound This compound This compound->ANO1 HTS_Workflow Start Start: Compound Library PlateCells Plate FRT-ANO1-YFP cells in 96/384-well plates Start->PlateCells AddCompounds Add test compounds (e.g., this compound) & incubate PlateCells->AddCompounds PlateReader Place plate in fluorescence reader AddCompounds->PlateReader MeasureBaseline Measure baseline YFP fluorescence PlateReader->MeasureBaseline InjectStimulus Inject I⁻ solution with ANO1 activator (e.g., ATP) MeasureBaseline->InjectStimulus MeasureQuench Measure fluorescence quench rate (kinetic read) InjectStimulus->MeasureQuench Analyze Analyze Data: Calculate % inhibition MeasureQuench->Analyze End Identify Hits Analyze->End

References

Initial In Vitro Efficacy of Ani9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies on Ani9, a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[1][2][3] ANO1, also known as Transmembrane protein 16A (TMEM16A), is implicated in various physiological processes and is a therapeutic target for several diseases, including cancer, hypertension, pain, diarrhea, and asthma.[1][2][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Efficacy and Selectivity of this compound

This compound has been identified as a highly potent inhibitor of the human ANO1 channel.[1] Initial high-throughput screening of 54,400 synthetic small molecules led to the discovery of three novel ANO1 inhibitors, with this compound being the most potent.[1][4]

Inhibitory Potency

The half-maximal inhibitory concentration (IC50) of this compound against ANO1 was determined using electrophysiological and fluorescence-based assays. These studies demonstrate that this compound inhibits ANO1 in the nanomolar range, making it significantly more potent than other known ANO1 inhibitors like T16Ainh-A01 and MONNA.[3]

Compound IC50 (µM) for ANO1 Inhibition Assay Method Cell Line
This compound 0.077 ± 0.0011 Apical Membrane Current MeasurementANO1-expressed FRT cells
T16Ainh-A011.39 ± 0.59Apical Membrane Current MeasurementANO1-expressed FRT cells
MONNA1.95 ± 1.16Apical Membrane Current MeasurementANO1-expressed FRT cells
Table 1: Comparative IC50 values of this compound and other ANO1 inhibitors. Data sourced from apical membrane current measurements in ANO1-expressing FRT cells following activation by 100 µM ATP.[3]

Whole-cell patch clamp analysis in FRT cells expressing ANO1 further confirmed the potent inhibitory effect of this compound on ATP-induced ANO1 chloride currents.[1][3]

This compound Concentration Inhibition of ATP-induced ANO1 Chloride Current (%)
50 nM52.0 ± 3.7
100 nM95.4 ± 0.5
1 µM98.7 ± 0.5
Table 2: Dose-dependent inhibition of ANO1 chloride currents by this compound in FRT-ANO1 cells.[1][3]
Selectivity Profile

A key characteristic of this compound is its high selectivity for ANO1 over other ion channels, including ANO2, which shares significant amino acid homology with ANO1.[2][3][4] This selectivity is crucial for minimizing off-target effects.

Ion Channel/Target Effect of this compound (at 1 µM or higher) Cell Line
ANO2No effect at 1 µM-
CFTRNo significant effectFRT cells expressing CFTR
VRACNo significant effect at 1 µMLN215 cells
ENaCNo effectT84 cells
Intracellular Calcium SignalingNo effect on ATP-induced calcium increaseFRT cells
Table 3: Selectivity profile of this compound against various ion channels and signaling pathways.[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies employed in the initial in vitro characterization of this compound.

Cell Culture and ANO1 Expression

Fischer Rat Thyroid (FRT) cells were stably transfected to express human ANO1. These cells, along with other lines like PC3 and Capan-1 (which endogenously express ANO1), were used for functional assays.[1]

High-Throughput Screening (HTS)

A cell-based fluorescence assay using a halide-sensitive Yellow Fluorescent Protein (YFP) was the primary method for high-throughput screening. The assay measures the quenching of YFP fluorescence upon iodide influx through activated ANO1 channels.

G cluster_workflow High-Throughput Screening Workflow s1 Plate cells expressing ANO1 and YFP s2 Add test compounds (e.g., this compound) s1->s2 s3 Activate ANO1 (e.g., with ATP or Eact) s2->s3 s4 Add Iodide (I-) s3->s4 s5 Measure YFP fluorescence quenching s4->s5 s6 Identify potent inhibitors s5->s6

Figure 1. High-throughput screening workflow for identifying ANO1 inhibitors.

Electrophysiology (Whole-Cell Patch Clamp)

Whole-cell patch clamp recordings were performed on FRT cells expressing ANO1 to directly measure the effect of this compound on ion channel currents.

Protocol Steps:

  • FRT-ANO1 cells were cultured on glass coverslips.

  • Whole-cell recordings were established using a patch-clamp amplifier.

  • The cells were held at a potential of 0 mV and then subjected to voltage pulses between -100 mV and +100 mV.[3]

  • ANO1 channels were activated by applying 100 µM ATP.[3]

  • This compound was added at various concentrations (50 nM, 100 nM, 1 µM) to the bath solution to determine its inhibitory effect on the ANO1 current.[3]

Intracellular Calcium Measurement

To assess whether this compound's inhibitory effect was due to interference with calcium signaling, intracellular calcium levels were monitored using the fluorescent calcium indicator Fluo-4 NW.

G cluster_calcium_assay Intracellular Calcium Assay Workflow c1 Load FRT cells with Fluo-4 NW calcium indicator c2 Pre-treat cells with various concentrations of this compound c1->c2 c3 Induce calcium influx with 100 µM ATP c2->c3 c4 Measure fluorescence change to determine intracellular [Ca2+] c3->c4

Figure 2. Workflow for assessing the effect of this compound on intracellular calcium levels.

Mechanism of Action and Signaling Context

This compound exerts its therapeutic potential by directly inhibiting the ANO1 chloride channel. ANO1 itself is a downstream component of signaling pathways that are often dysregulated in disease.

Overexpression of ANO1 is observed in several cancers, where it contributes to cell proliferation, migration, and invasion.[5] The activation of ANO1 is dependent on intracellular calcium, which can be mobilized from the endoplasmic reticulum upon stimulation of G-protein coupled receptors (GPCRs) like the P2Y receptor by agonists such as ATP.[6]

G cluster_pathway Simplified Signaling Pathway of ANO1 Inhibition by this compound agonist Agonist (e.g., ATP) gpcr GPCR (P2Y Receptor) agonist->gpcr activates ca_release Ca2+ Release from ER gpcr->ca_release stimulates ano1 ANO1 (TMEM16A) Channel ca_release->ano1 activates cl_efflux Cl- Efflux ano1->cl_efflux proliferation Cancer Cell Proliferation & Migration cl_efflux->proliferation promotes This compound This compound This compound->ano1 inhibits

Figure 3. This compound's mechanism of action via direct inhibition of the ANO1 channel.

By blocking the ANO1 channel, this compound prevents the efflux of chloride ions that is associated with oncogenic processes.[5] Studies have shown that inhibition of ANO1 can lead to decreased cell viability and increased apoptosis in cancer cells in vitro.[5] Importantly, this compound achieves this without altering upstream intracellular calcium signaling.[1][4]

Conclusion

The initial in vitro studies of this compound reveal it to be a highly potent and selective inhibitor of the ANO1 chloride channel. Its submicromolar potency and clean selectivity profile against other ion channels make it a valuable pharmacological tool for studying the function of ANO1 and a promising lead candidate for the development of therapeutics for a range of disorders, particularly cancer.[1][4] Further research is warranted to explore its efficacy in more complex in vitro models and subsequent in vivo studies.

References

The Therapeutic Potential of Ani9: A Novel Inhibitor of the ANO1 Chloride Channel in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel is emerging as a significant contributor to tumorigenesis and cancer progression. Its overexpression is correlated with poor prognosis in various malignancies, including prostate, breast, pancreatic, and gastrointestinal cancers.[1][2] ANO1 is implicated in key cancer-related processes such as cell proliferation, migration, and invasion.[2] This has positioned ANO1 as a promising therapeutic target for novel anticancer agents. Ani9, a recently identified small-molecule inhibitor, has demonstrated high potency and selectivity for ANO1, presenting a new avenue for targeted cancer therapy.[2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and its effects on critical cancer signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and development of this compound and other ANO1-targeted therapies.

Introduction to this compound

This compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, was discovered through a high-throughput screening of 54,400 synthetic small molecules.[2][3] It has been identified as a highly potent and selective inhibitor of the ANO1 chloride channel, with a reported half-maximal inhibitory concentration (IC50) for ANO1 channel activity of 77 nM.[2] Notably, this compound displays high selectivity for ANO1 over the closely related ANO2, and does not significantly affect other ion channels such as CFTR and ENaC at effective concentrations.[2][4] The pharmacological inhibition of ANO1 by small-molecule inhibitors has been shown to reduce cancer cell proliferation and viability in several cancer types, including head and neck squamous cell carcinoma (HNSCC), esophageal squamous cell carcinoma (ESCC), breast cancer, and prostate cancer.[1][2]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the ion channel function of ANO1. The overexpression of ANO1 in cancer cells leads to alterations in intracellular chloride concentration, which can act as a second messenger, influencing various signaling pathways that promote cell proliferation, survival, and metastasis. By blocking the chloride current through ANO1, this compound is hypothesized to disrupt these downstream signaling events. The inhibition of ANO1 by this compound has been shown to be reversible.[2]

Quantitative Data on this compound's Efficacy

The potency of this compound as an ANO1 inhibitor is well-established. Preclinical studies have begun to elucidate its anti-proliferative effects in cancer cell lines.

Table 1: Inhibitory Potency of this compound against ANO1 Channel Activity
CompoundTargetAssay SystemIC50 (nM)Reference
This compound Human ANO1FRT-ANO1 cells (apical membrane current)77 ± 1.1[2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

While extensive IC50 data for this compound's anti-proliferative effects across a wide range of cancer cell lines are still emerging, initial studies indicate a dose-dependent inhibition of cancer cell growth. For example, in PC-3 prostate cancer cells, this compound has been shown to decrease the number of viable cells in a dose-dependent manner.[4]

Cell LineCancer TypeAssayEffect of this compoundReference
PC-3Prostate CancerCell Viability AssayDose-dependent decrease in viable cells[4]
Capan-1Pancreatic CancerEndogenous CaCC activityPotent inhibition[2]

Further research is required to establish a comprehensive profile of this compound's anti-proliferative IC50 values across a broader panel of cancer cell lines.

Key Signaling Pathways Modulated by this compound

The inhibition of ANO1 by this compound has been shown to impact several critical signaling pathways that are frequently dysregulated in cancer.[5]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[6] Studies have demonstrated that ANO1 can activate this pathway, and its inhibition leads to decreased phosphorylation of PI3K and Akt, thereby suppressing cancer cell proliferation and invasion.[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates ANO1 ANO1 ANO1->PI3K Activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation This compound This compound This compound->ANO1 Inhibits

This compound inhibits ANO1, leading to downregulation of the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[3] Knockdown or pharmacological inhibition of ANO1 has been shown to inactivate the Wnt/β-catenin signaling cascade by downregulating key components like β-catenin and upregulating GSK3β.[3]

Wnt_Catenin_Pathway cluster_membrane Cell Membrane Frizzled Frizzled Receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 ANO1 ANO1 beta_catenin β-catenin ANO1->beta_catenin Upregulates Wnt Wnt Ligand Wnt->Frizzled Wnt->LRP5_6 Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin (Nucleus) beta_catenin->beta_catenin_nuc Translocates Ubiquitination Ubiquitination & Degradation beta_catenin_p->Ubiquitination TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates This compound This compound This compound->ANO1 Inhibits

This compound-mediated ANO1 inhibition leads to suppression of the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., PC-3, Capan-1) in appropriate media.

    • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

    • Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of this compound on the protein expression and phosphorylation status of key components in the PI3K/Akt and Wnt/β-catenin pathways.

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, β-catenin, GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL detection system.

    • Perform densitometric analysis to quantify the relative protein expression levels.

Western_Blot_Workflow cluster_exp Experimental Workflow Cell_Culture 1. Cell Culture & this compound Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

References

The Role of Ani9 in the Modulation of Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ani9, a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC), and its effects on smooth muscle contraction. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and a clear visualization of the underlying signaling pathways.

Introduction to this compound

This compound, chemically identified as 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, is a novel and highly selective inhibitor of the ANO1 channel.[1][2] ANO1 (also known as TMEM16A) is a crucial ion channel involved in a variety of physiological processes, including fluid secretion, nociception, and the regulation of smooth muscle tone.[1][3] Given the role of ANO1 in smooth muscle pathophysiology, such as in asthma and hypertension, its targeted inhibition by molecules like this compound presents a significant area of interest for therapeutic development.[2][3] this compound has been shown to block ANO1 channel activity with submicromolar potency and displays high selectivity for ANO1 over the homologous ANO2 channel, making it a valuable pharmacological tool for research.[1][2][4]

Core Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the ANO1 calcium-activated chloride channel. In smooth muscle cells, an influx of intracellular calcium ([Ca2+]i) activates ANO1, leading to an efflux of chloride ions (Cl-). This outflow of negatively charged ions causes membrane depolarization. The depolarization, in turn, can activate voltage-gated calcium channels (such as L-type Ca2+ channels), leading to further calcium influx and sustained muscle contraction.

By blocking the ANO1 channel, this compound prevents the initial chloride efflux, thereby inhibiting or reducing the subsequent membrane depolarization and attenuating the positive feedback loop that sustains calcium entry and contraction.[5][6] Importantly, studies have shown that this compound does not significantly affect intracellular calcium signaling directly, indicating its specific action on the ANO1 channel.[1][2]

Effects of this compound on Smooth Muscle Contraction

The effect of this compound on smooth muscle contraction is highly dependent on the specific tissue and the stimulus used to induce contraction.

3.1 Airway Smooth Muscle (ASM) In murine airway smooth muscle, this compound has demonstrated significant effects on contractions mediated by cholinergic nerve stimulation. While it has little effect on baseline contractions induced by electrical field stimulation (EFS) at long intervals, it effectively reverses the potentiated contractions that occur at shorter, more frequent stimulation intervals.[5] This potentiation is dependent on M2 muscarinic receptors. The M2 receptor-dependent contractions are sensitive to both the L-type Ca2+ channel blocker nifedipine (B1678770) and the ANO1 inhibitors this compound and CaCCinh-A01.[5][7] However, the role of this compound in carbachol-induced contractions is less clear, with some studies reporting no effect.[5][6]

3.2 Urethral and Colon Smooth Muscle Research on murine urethral smooth muscle cells (USMCs) shows that despite the confirmed expression of ANO1 channels, this compound failed to affect contractions induced by agonists like phenylephrine (B352888) and arginine vasopressin, or by electrical field stimulation.[8] Furthermore, this compound did not alter Ca2+ signals in USMCs.[8] In stark contrast, the same study noted that this compound effectively reduced spontaneous contractions and associated Ca2+ signals in the mouse proximal colon, highlighting the tissue-specific role of ANO1 in regulating contractility.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Inhibitory Potency of this compound

Parameter Target Cell Line/System Value Reference
IC₅₀ ANO1 FRT-ANO1 Cells < 3 µM [1][2][4]

| Potency | ANO1 | Electrophysiology | Submicromolar |[1][4] |

Table 2: Effect of this compound on Airway Smooth Muscle Contraction

Condition Stimulus This compound Conc. Contraction Amplitude (Control) Contraction Amplitude (this compound) P-value Reference
Enhanced Cholinergic Response EFS (10s intervals) 1 µM 1.4 ± 0.26 mN 0.44 ± 0.19 mN P < 0.01 [5]
Thapsigargin-Enhanced Response Thapsigargin + EFS 1 µM 1.9 ± 0.25 mN 0.7 ± 0.22 mN P < 0.001 [5]

| Baseline Cholinergic Response | EFS (100s intervals)| 1 µM | No significant effect | No significant effect | ns |[5] |

Signaling Pathways & Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Muscarinic Receptor LTCC L-type Ca2+ Channel (LTCC) M2R->LTCC Sensitizes/ Enhances Ca_ion Ca2+ LTCC->Ca_ion Ca2+ Influx ANO1 ANO1 Channel Cl_ion Cl- ANO1->Cl_ion Cl- Efflux ACh Acetylcholine (from nerve) ACh->M2R Activates Ca_ion->ANO1 Activates Contraction Smooth Muscle Contraction Ca_ion->Contraction Depolarization Membrane Depolarization Cl_ion->Depolarization Depolarization->LTCC Positive Feedback This compound This compound This compound->ANO1 Inhibits

Caption: Proposed signaling pathway for M2 receptor-dependent airway smooth muscle contraction and the inhibitory action of this compound.

Experimental Protocols

6.1 Isometric Tension Measurement of Smooth Muscle Strips

This protocol describes the methodology for measuring smooth muscle contractility in response to pharmacological agents or electrical stimulation using an organ bath setup.

Materials:

  • Krebs-Henseleit buffer (in mM: 118.4 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.7 glucose)

  • Dissection microscope

  • Organ bath system with force-displacement transducers

  • Data acquisition system (e.g., PowerLab)

  • Gas mixture: 95% O₂ / 5% CO₂

  • This compound stock solution (e.g., in DMSO)

  • Agonists/stimulants (e.g., carbachol, phenylephrine, thapsigargin)

Procedure:

  • Tissue Preparation: Euthanize the animal model (e.g., mouse) according to approved ethical guidelines. Dissect the desired smooth muscle tissue (e.g., trachea, urethra) in ice-cold Krebs-Henseleit buffer. Carefully clean the tissue of fat and connective tissue under a microscope and prepare muscle strips of appropriate dimensions.

  • Mounting: Mount the muscle strips vertically in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 5 mN). During this period, wash the tissues with fresh buffer every 15-20 minutes.

  • Viability Check: Test the viability of the tissue by inducing a contraction with a high-concentration KCl solution (e.g., 60 mM). Wash thoroughly until tension returns to baseline.

  • Experimental Protocol:

    • Induce contractions using the desired method (e.g., electrical field stimulation with platinum electrodes, or cumulative addition of a chemical agonist).

    • Once a stable response is achieved, introduce this compound (e.g., 1 µM) or its vehicle (DMSO) into the bath and allow it to incubate for a specified period (e.g., 20-30 minutes).[3][5]

    • Repeat the stimulation protocol in the presence of this compound.

  • Data Analysis: Record the isometric tension continuously. Measure the amplitude (in mN or grams) of the contractions. Compare the contraction amplitude before and after the application of this compound. Normalize data to the initial KCl-induced contraction if necessary.

A Tissue Dissection & Preparation B Mount in Organ Bath (Krebs Buffer, 37°C, 95% O₂) A->B C Equilibration (~60 min under tension) B->C D Viability Test (High KCl Contraction) C->D E Baseline Stimulation (e.g., EFS or Agonist) D->E F Incubate with this compound or Vehicle E->F G Repeat Stimulation in presence of this compound F->G H Data Acquisition & Analysis G->H

Caption: General experimental workflow for isometric tension measurement of smooth muscle tissue.

6.2 Intracellular Calcium Imaging

This protocol outlines the measurement of intracellular calcium ([Ca2+]i) transients in isolated smooth muscle cells using a fluorescent indicator.

Materials:

  • Isolated smooth muscle cells

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Fluorescence microscopy system with a high-speed camera

  • Agonists and inhibitors (this compound)

Procedure:

  • Cell Preparation: Isolate smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., collagenase, papain). Plate the cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate the cells with the Ca2+ indicator dye. For Fluo-4 AM, a typical loading solution is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Incubate for 30-60 minutes at room temperature or 37°C, as optimized for the cell type.[3]

  • De-esterification: After loading, wash the cells with fresh HBSS to remove excess dye and allow 20-30 minutes for the AM ester to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

  • Imaging: Mount the dish on the stage of the fluorescence microscope. Perfuse the cells with HBSS.

  • Experimental Protocol:

    • Establish a baseline fluorescence recording for 1-2 minutes.

    • Stimulate the cells with an agonist to induce a Ca2+ response.

    • After the response, wash the cells with buffer.

    • Pre-incubate the cells with this compound for a specified duration (e.g., 20 minutes).[3]

    • Repeat the agonist stimulation in the presence of this compound.

  • Data Analysis: Record the fluorescence intensity (e.g., at 488 nm excitation / 520 nm emission for Fluo-4) over time. Express the change in [Ca2+]i as a ratio of fluorescence relative to baseline (F/F₀) or convert to absolute concentrations using calibration techniques if required. Compare the amplitude and kinetics of the Ca2+ signals before and after this compound treatment.

Disclaimer: This document is intended for informational purposes for a scientific audience. All experimental work should be conducted in accordance with institutional and ethical guidelines.

References

Unraveling the Selectivity of Ani9: A Technical Guide to its Preferential Inhibition of ANO1 over ANO2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selective inhibition of Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC), by the small molecule inhibitor Ani9, with a particular focus on its selectivity over the closely related Anoctamin 2 (ANO2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and the development of targeted therapeutics.

Executive Summary

Anoctamin 1 (ANO1), also known as TMEM16A, is a crucial player in various physiological processes, including fluid secretion, smooth muscle contraction, and nociception. Its dysregulation has been implicated in numerous diseases such as cancer, hypertension, and asthma. The development of potent and selective ANO1 inhibitors is therefore of significant therapeutic interest. This compound, a novel acetamide (B32628) compound, has emerged as a highly potent and selective inhibitor of ANO1.[1][2][3] This guide summarizes the quantitative data demonstrating this compound's selectivity, details the experimental protocols used for its characterization, and provides visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for ANO1 over ANO2, which shares 62% amino acid identity with ANO1, is a key attribute that distinguishes it from other known CaCC inhibitors.[4][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other inhibitors against ANO1 and ANO2.

CompoundTargetIC50MethodCell Line
This compound ANO1 77 ± 1.1 nM Apical Membrane CurrentFRT-ANO1
This compoundANO2>10 µM (10 ± 1.6% inhibition at 10 µM)Apical Membrane CurrentFRT-ANO2
T16Ainh-A01ANO11.39 ± 0.59 µMApical Membrane CurrentFRT-ANO1
T16Ainh-A01ANO2Potent Inhibition (at 10 µM)Apical Membrane CurrentFRT-ANO2
MONNAANO11.95 ± 1.16 µMApical Membrane CurrentFRT-ANO1
MONNAANO2Potent Inhibition (at 10 µM)Apical Membrane CurrentFRT-ANO2

Data compiled from Seo et al., 2016.[4][2]

As the data clearly indicates, this compound is a submicromolar inhibitor of ANO1, while exhibiting negligible effects on ANO2 even at concentrations up to 10 µM.[4][5] This represents a significant improvement in selectivity compared to previously identified inhibitors like T16Ainh-A01 and MONNA, which potently block both ANO1 and ANO2.[4][6]

Experimental Protocols

The determination of this compound's potency and selectivity was achieved through rigorous experimental methodologies, primarily utilizing a fluorescence-based high-throughput screening assay and electrophysiological recordings.

YFP-Based Halide Quenching Assay for High-Throughput Screening

This assay is a robust method for identifying and characterizing inhibitors of ANO1 and ANO2.[7][8]

  • Principle: The assay utilizes a cell line (e.g., Fischer Rat Thyroid - FRT) stably co-expressing the target ion channel (ANO1 or ANO2) and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant.[7][9] Activation of the channel by an agonist (e.g., ATP to stimulate purinergic receptors and increase intracellular calcium) leads to an influx of iodide ions (I-).[7][10] The influx of I- quenches the YFP fluorescence. Inhibitors of the channel will prevent this influx and thus the quenching of fluorescence.[7]

  • Cell Culture: FRT cells stably expressing human ANO1 or mouse ANO2 and the YFP-F46L/H148Q/I152L halide sensor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • Cells are washed with a phosphate-buffered saline (PBS).

    • Test compounds (like this compound) are pre-incubated with the cells for a defined period (e.g., 20 minutes).[4][2]

    • An iodide-containing solution with an agonist (e.g., 100 µM ATP) is added to the wells.[6][10]

    • YFP fluorescence is measured over time using a microplate reader. The initial rate of fluorescence decrease is proportional to the ion channel activity.[9][10]

  • Data Analysis: The initial iodide influx rate is calculated from the slope of the fluorescence decay. IC50 values are determined by fitting the dose-response data to a standard sigmoidal model.

Patch-Clamp Electrophysiology for Functional Characterization

Whole-cell patch-clamp recordings provide a direct measure of ion channel activity and are essential for confirming the inhibitory effects of compounds identified in HTS.[11]

  • Principle: This technique allows for the measurement of ionic currents flowing through the cell membrane. By controlling the membrane potential and the ionic composition of the intracellular and extracellular solutions, the activity of specific ion channels can be isolated and studied.

  • Cell Preparation: HEK293T or FRT cells transfected with the gene for ANO1 or ANO2 are used.[10][11]

  • Recording Configuration: The whole-cell configuration is established, allowing for the control of the intracellular environment and the measurement of total membrane current.

  • Experimental Protocol:

    • A holding potential (e.g., 0 mV) is applied.

    • Voltage pulses are applied to elicit channel opening (e.g., steps from -100 mV to +100 mV).[11]

    • The channel is activated by including an agonist (e.g., ATP in the bath solution or a defined free Ca2+ concentration in the pipette solution).[11]

    • The test compound (this compound) is applied to the bath solution at various concentrations.

    • The resulting currents are recorded and analyzed to determine the extent of inhibition.

  • Data Analysis: The current amplitude at a specific voltage (e.g., +80 mV) is measured before and after the application of the inhibitor.[11] Dose-response curves are generated to calculate the IC50 value.

Visualizing the Selectivity and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_this compound This compound cluster_ANO1 ANO1 (TMEM16A) cluster_ANO2 ANO2 (TMEM16B) This compound This compound ANO1 ANO1 Channel This compound->ANO1 Potent Inhibition (IC50 = 77 nM) ANO2 ANO2 Channel This compound->ANO2 Negligible Effect (>10 µM) ANO1_Function Cl- Secretion Smooth Muscle Contraction Nociception ANO1->ANO1_Function Mediates ANO2_Function Olfactory Signal Amplification ANO2->ANO2_Function Mediates

Caption: Selective inhibition of ANO1 by this compound.

start Start: FRT cells expressing ANO1/ANO2 and YFP sensor wash Wash with PBS start->wash add_compound Add this compound (or control) wash->add_compound incubate Incubate for 20 min add_compound->incubate add_agonist Add ATP + Iodide Solution incubate->add_agonist measure Measure YFP Fluorescence (Plate Reader) add_agonist->measure analyze Analyze Data: Calculate initial slope Determine IC50 measure->analyze end End: Determine Inhibitory Potency analyze->end

Caption: YFP-based assay workflow for screening ANO1/ANO2 inhibitors.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying the physiological and pathological roles of ANO1.[2] Its high potency and, most notably, its remarkable selectivity for ANO1 over ANO2, make it an invaluable tool for dissecting the specific functions of ANO1 in various cellular and in vivo models.[4][12] The detailed experimental protocols and clear quantitative data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their investigations and for the future development of novel therapeutics targeting ANO1-related diseases.

References

Preliminary Technical Whitepaper: Ani9 for the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice.

Executive Summary

Hypertension is a critical global health issue, and novel therapeutic strategies are urgently needed. Anoctamin-1 (ANO1), also known as TMEM16A, a calcium-activated chloride channel (CaCC), has emerged as a promising therapeutic target for hypertension.[1][2] Overexpression and hyperactivity of ANO1 in vascular smooth muscle cells (VSMCs) are implicated in the pathogenesis of hypertension.[3][4] Ani9 is a potent and highly selective small-molecule inhibitor of ANO1, representing a potential first-in-class therapeutic agent for the management of hypertension.[3][5][6] This whitepaper provides a comprehensive technical overview of the preclinical data available for this compound, its mechanism of action, and the experimental protocols used in its characterization.

Introduction to ANO1 in Hypertension

ANO1 is a crucial regulator of membrane potential in various cell types, including vascular smooth muscle cells.[1][7] In VSMCs, the activation of ANO1 by intracellular calcium leads to an efflux of chloride ions, causing membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels (VGCCs), leading to an influx of calcium and subsequent vasoconstriction.[8][5][9]

Studies have demonstrated that ANO1 is overexpressed in the arteries of spontaneously hypertensive rats (SHRs), a well-established animal model for human essential hypertension.[3][8][4] Furthermore, the inhibition of ANO1 with either pharmacological agents or through siRNA-mediated knockdown has been shown to significantly reduce blood pressure in these models.[3][4][10] This evidence strongly supports the rationale for targeting ANO1 for the treatment of hypertension.

This compound: A Potent and Selective ANO1 Inhibitor

This compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide, was identified through high-throughput screening as a potent inhibitor of the ANO1 channel.[3][5][6][11]

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₁₇H₁₇ClN₂O₃[12]
Molecular Weight 332.78 g/mol
CAS Number 356102-14-2[12]
Appearance White to beige powder
Solubility DMSO: 25 mg/mL[12]
Potency and Selectivity

The inhibitory activity of this compound on ANO1 has been quantified and compared with other known ANO1 inhibitors.

CompoundIC₅₀ (ANO1)Selectivity over ANO2Reference
This compound 77 ± 1.1 nM>100-fold (at 1 µM)[3][5][6]
T16Ainh-A011.39 ± 0.59 µM-[3][5]
MONNA1.95 ± 1.16 µM-[3][5]

This compound demonstrates significantly higher potency than other established ANO1 inhibitors.[3][5] Importantly, at a concentration of 1 µM, which results in almost complete inhibition of ANO1, this compound shows negligible effects on ANO2 activity.[3][5] Further studies have indicated that this compound does not affect the activity of other ion channels such as CFTR and ENaC at concentrations up to 30 µM.

Mechanism of Action

The proposed mechanism for the antihypertensive effect of this compound is through its direct inhibition of the ANO1 channel in vascular smooth muscle cells.

Agonists Vasoconstrictor Agonists (e.g., Angiotensin II) GPCR GPCR Activation Agonists->GPCR PLC PLC Activation GPCR->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase ANO1 ANO1 Activation Ca_increase->ANO1 Contraction Vasoconstriction Ca_increase->Contraction Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization VGCC VGCC Activation Depolarization->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Ca_increase Hypertension ↑ Blood Pressure (Hypertension) Contraction->Hypertension This compound This compound This compound->ANO1 Inhibition

Caption: Proposed mechanism of this compound in reducing blood pressure.

Signaling Pathway for ANO1 Upregulation in Hypertension

In spontaneously hypertensive rats, the expression of ANO1 in VSMCs is upregulated by Angiotensin II through the AT1R/PI3K/Akt signaling pathway.[8][4]

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PI3K PI3K AT1R->PI3K Akt Akt PI3K->Akt ANO1_exp ↑ ANO1 Expression Akt->ANO1_exp VSMC_prolif VSMC Proliferation & Remodeling ANO1_exp->VSMC_prolif

Caption: Angiotensin II signaling pathway upregulating ANO1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to this compound.

High-Throughput Screening for ANO1 Inhibitors

A cell-based assay using Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant was employed for the initial screening.[2][13]

  • Principle: The assay measures the quenching of YFP fluorescence by iodide influx through the ANO1 channel. Inhibitors of ANO1 prevent this influx, thereby inhibiting the fluorescence quenching.[2]

  • Cell Line: FRT cells stably expressing human ANO1 and YFP-F46L/H148Q/I152L.[13]

  • Protocol:

    • Plate FRT-ANO1-YFP cells in 96-well plates.

    • Pre-incubate the cells with test compounds (like this compound) in a phosphate-buffered saline (PBS) solution.

    • Activate ANO1 by adding a solution containing an agonist (e.g., 100 µM ATP) to increase intracellular calcium. This solution also contains iodide.

    • Measure YFP fluorescence over time using a microplate reader. The initial rate of fluorescence decrease corresponds to the ANO1 channel activity.

start Plate FRT-ANO1-YFP cells incubate Incubate with this compound start->incubate add_atp Add ATP + Iodide incubate->add_atp measure Measure YFP Fluorescence add_atp->measure analyze Analyze Quenching Rate measure->analyze

Caption: Workflow for the YFP-based HTS assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure the inhibitory effect of this compound on ANO1 chloride currents.[3][14]

  • Cell Line: FRT cells expressing ANO1 or HEK293T cells overexpressing ANO1.[3][14]

  • Protocol:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at 0 mV and apply voltage pulses (e.g., from -100 mV to +100 mV in 20 mV steps).

    • Activate ANO1 channels by including an agonist (e.g., 100 µM ATP) in the patch pipette solution to raise intracellular calcium.

    • Record the resulting chloride currents.

    • Perfuse the cell with a solution containing this compound at various concentrations and record the currents again to determine the extent of inhibition.[3]

In Vivo Blood Pressure Measurement

The antihypertensive effect of ANO1 inhibition was demonstrated in spontaneously hypertensive rats (SHRs).[3][4][10]

  • Animal Model: Spontaneously hypertensive rats (SHRs).

  • Protocol:

    • Administer the ANO1 inhibitor (e.g., T16Ainh-A01 in the foundational studies) to the SHRs.[3][4]

    • Measure systolic and diastolic blood pressure at various time points post-administration using methods like tail-cuff plethysmography or telemetry.

    • Compare the blood pressure readings with those from vehicle-treated control SHRs and normotensive Wistar Kyoto (WKY) rats.

Future Directions

The preclinical data for this compound are highly promising. The logical next steps in the development of this compound as a therapeutic for hypertension would include:

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to establish a safety profile.

  • In Vivo Efficacy Studies with this compound: While the target (ANO1) has been validated in vivo, studies using this compound itself in hypertensive animal models are required to confirm its efficacy and determine optimal dosing.

  • Lead Optimization: Further structural modifications of the this compound scaffold could lead to derivatives with even greater potency, selectivity, and improved pharmacokinetic properties.[15]

  • Clinical Trials: Following successful preclinical development, progression to Phase I clinical trials will be essential to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.

Conclusion

This compound is a potent and selective inhibitor of the ANO1 calcium-activated chloride channel, a clinically relevant target in the pathophysiology of hypertension. The existing preclinical evidence strongly supports the continued investigation of this compound and other ANO1 inhibitors as a novel therapeutic class for the treatment of high blood pressure. The detailed experimental protocols provided herein offer a foundation for further research and development in this promising area.

References

Methodological & Application

Application Notes & Protocols: Preparation of Ani9 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ani9 is a potent and highly selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC), also known as Transmembrane protein 16A (TMEM16A)[1][2][3][4]. It exhibits an IC₅₀ value of approximately 77 nM for ANO1[5][6]. Due to its high selectivity for ANO1 over the homologous ANO2 channel and its lack of effect on intracellular calcium signaling or other channels like CFTR and ENaC, this compound serves as a valuable pharmacological tool for studying the physiological and pathological roles of ANO1[1][3][5][7]. ANO1 is implicated in numerous processes, including fluid secretion, smooth muscle contraction, and cell proliferation, making it a target of interest in cancer, hypertension, and pain research[3][5][8]. Proper preparation and handling of this compound stock solutions are critical for obtaining reproducible and reliable experimental results.

Quantitative Data Summary

This table summarizes the key physicochemical properties and recommended solution parameters for this compound.

ParameterValueReference
IUPAC Name 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylidene]acetohydrazide[2][8]
Molecular Formula C₁₇H₁₇ClN₂O₃[1][8]
Molecular Weight 332.78 g/mol [1][2][8]
Purity ≥98% (typically by HPLC)[1][2]
Appearance Solid powder[8]
Primary Target Anoctamin-1 (ANO1/TMEM16A)[2][3][4]
IC₅₀ ~77 nM[5][6]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[1][4][8]
Maximum Solubility 100 mM in DMSO[1][2]
Stock Solution Storage -20°C for long-term (months to years); 0-4°C for short-term (days to weeks)[1][8]
Stock Solution Stability Up to 1 month at -20°C; up to 6 months at -80°C[6]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. High-concentration stock solutions are recommended to minimize the final concentration of DMSO in the cell culture medium, which can have cytotoxic effects.

Materials:

  • This compound powder (CAS No: 356102-14-2)

  • Cell culture grade Dimethyl sulfoxide (DMSO), sterile

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, DMSO-compatible pipette tips

  • Vortex mixer

  • (Optional) 0.22 µm syringe filter compatible with DMSO

Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (332.78 g/mol ).

  • Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • For 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 332.78 g/mol x 1000 mg/g = 3.33 mg

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 3.33 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Dissolving: Using a sterile pipette, add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If the stock solution was not prepared under strict aseptic conditions, it can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. This step is recommended to prevent contamination of cell cultures.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This practice minimizes freeze-thaw cycles, which can degrade the compound. Store the aliquots in a dark, dry place at -20°C or -80°C for long-term storage[1][6][8].

Protocol for Preparing Working Solutions

The high-concentration stock solution must be diluted to the final desired concentration in the cell culture medium before treating cells.

Procedure:

  • Thaw Stock: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.

  • Intermediate Dilution (Recommended): It is often impractical to directly dilute the 10 mM stock to a final nanomolar or low micromolar concentration. Perform one or more serial dilutions in sterile cell culture medium or a buffer like PBS.

    • Example for a 10 µM final concentration: Dilute the 10 mM stock 1:1000 in your cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Final Dilution: Add the appropriate volume of the final diluted solution to your cell culture wells to achieve the desired experimental concentration. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to avoid solvent toxicity.

  • Vehicle Control: Always include a vehicle control in your experiments by adding the same final concentration of DMSO to control cells as is present in the this compound-treated cells.

Diagrams and Visualizations

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing this compound stock solutions.

G cluster_workflow Preparation Workflow start Start weigh 1. Weigh this compound Powder (e.g., 3.33 mg) start->weigh add_dmso 2. Add Sterile DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex filter 4. Filter Sterilize (Optional, 0.22 µm) vortex->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing sterile this compound stock solution.

Signaling Pathway: Mechanism of this compound Action

This diagram illustrates the mechanism by which this compound inhibits the ANO1 channel. This compound directly blocks the channel, preventing chloride ion efflux, without interfering with the upstream calcium signaling cascade.

G cluster_pathway Mechanism of this compound Inhibition of ANO1 Channel cluster_membrane Cell Membrane agonist Agonist (e.g., ATP) receptor P2Y Receptor agonist->receptor binds ca_release Intracellular Ca²⁺ Release (from ER) receptor->ca_release activates ano1 ANO1 Channel ca_release->ano1 activates cl_efflux Cl⁻ Efflux ano1->cl_efflux mediates response Physiological Response (e.g., Secretion, Contraction) cl_efflux->response This compound This compound This compound->ano1 BLOCKS

Caption: this compound directly blocks the ANO1 channel to inhibit Cl⁻ efflux.

References

Application of Ani9 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC).[1][2][3][4] Discovered through a high-throughput screening (HTS) campaign, this compound has emerged as a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1.[1][2][3] This channel is implicated in a variety of cellular processes, including fluid secretion, smooth muscle contraction, and cell proliferation, and is a potential therapeutic target for diseases such as cancer, hypertension, pain, diarrhea, and asthma.[1][2][5][6][7] These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize novel modulators of ANO1.

Mechanism of Action and Signaling Pathway

ANO1 is a calcium-activated chloride channel that plays a crucial role in mediating chloride transport across cell membranes in response to changes in intracellular calcium concentration.[5][6] The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the production of inositol (B14025) trisphosphate (IP3), which in turn binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. This rise in intracellular calcium binds to and activates ANO1, leading to an efflux of chloride ions. This ion movement can alter the cell's membrane potential and drive various physiological responses. This compound acts as a direct inhibitor of the ANO1 channel, blocking this chloride current.[1]

ANO1 Signaling Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR / RTK PLC PLC GPCR->PLC Ligand Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds ANO1 ANO1 (TMEM16A) Cl_out Cl- ANO1->Cl_out Cl- Efflux Cl_in Cl- This compound This compound This compound->ANO1 Inhibits Ca_cyto [Ca2+]i IP3R->Ca_cyto Ca2+ Release Ca_ER Ca2+ Ca_cyto->ANO1 Activates

Caption: Simplified signaling pathway of ANO1 activation and inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant ANO1 inhibitors.

Table 1: Potency of ANO1 Inhibitors [2][3]

CompoundIC50 (μM)
This compound 0.077 ± 0.0011
T16Ainh-A011.39 ± 0.59
MONNA1.95 ± 1.16

Table 2: Selectivity of this compound [1][2]

Ion ChannelThis compound EffectConcentration
ANO2Negligible inhibitionUp to 10 μM
CFTRNo effectNot specified
VRACNo effectNot specified
ENaCNo effectNot specified

Table 3: Patch-Clamp Analysis of ANO1 Inhibition by this compound [3]

This compound Concentration% Inhibition of ATP-induced ANO1 Current
50 nM52.0 ± 3.7
100 nM95.4 ± 0.5
1 μM98.7 ± 0.5

Experimental Protocols

High-Throughput Screening for ANO1 Inhibitors using a Fluorescence-Based Assay

This protocol describes a cell-based HTS assay to identify inhibitors of ANO1 using a halide-sensitive Yellow Fluorescent Protein (YFP).

HTS Workflow for ANO1 Inhibitors start Start plate_cells Plate FRT-ANO1-YFP cells in 384-well plates start->plate_cells incubate1 Incubate cells (e.g., 24 hours) plate_cells->incubate1 add_compounds Add test compounds (e.g., this compound) and incubate (10 min) incubate1->add_compounds add_stimulus Add iodide and ATP solution to activate ANO1 add_compounds->add_stimulus measure_fluorescence Measure YFP fluorescence quenching using a plate reader add_stimulus->measure_fluorescence analyze_data Analyze data to identify hits (compounds that block quenching) measure_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Ani9 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A).[1][2] ANO1 is a calcium-activated chloride channel (CaCC) that is overexpressed in various cancers, including prostate, breast, and pancreatic cancer, and is implicated in tumor proliferation, migration, and invasion.[3] Inhibition of ANO1 presents a promising therapeutic strategy for cancer treatment. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in in vivo animal models, based on its known in vitro activity and general protocols for in vivo studies.

Note: Specific in vivo dosage, administration routes, and pharmacokinetic data for this compound are not extensively published. The following protocols are based on the properties of this compound, data from other ANO1 inhibitors, and standard preclinical research practices. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model and cancer type.

Mechanism of Action

This compound selectively inhibits the chloride channel activity of ANO1.[1][2] This blockade disrupts the downstream signaling pathways regulated by ANO1, which are crucial for cancer cell survival and proliferation. Key pathways affected include the Epidermal Growth Factor Receptor (EGFR) and Calcium/calmodulin-dependent protein kinase (CAMK) signaling cascades. Inhibition of these pathways ultimately leads to decreased cancer cell viability and induction of apoptosis.

Signaling Pathway of ANO1 Inhibition by this compound

Ani9_Mechanism_of_Action cluster_cell Cancer Cell Ca2_ion Intracellular Ca²⁺ ANO1 ANO1 Channel Ca2_ion->ANO1 Activates Cl_ion Cl⁻ Efflux ANO1->Cl_ion EGFR EGFR Signaling Cl_ion->EGFR Modulates CAMK CAMK Signaling Cl_ion->CAMK Modulates Proliferation Cell Proliferation & Survival EGFR->Proliferation CAMK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits This compound This compound This compound->ANO1 Inhibits

Simplified signaling pathway of ANO1 inhibition by this compound.

Data Presentation

In Vitro Potency of this compound and Derivatives

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its potent derivative, 5f, against ANO1. This data is crucial for estimating the potential therapeutic window for in vivo studies.

CompoundTargetAssayIC50Reference
This compound Human ANO1YFP-HTS Assay77 nM[4]
5f (this compound derivative) Human ANO1YFP-HTS Assay22 nM[3]
In Vivo Efficacy of ANO1 Inhibition (Conceptual Framework)

While specific in vivo efficacy data for this compound is not yet widely published, the table below provides a template for summarizing results from a typical xenograft study. This structure should be used to present data on tumor growth inhibition.

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (% TGI)
Vehicle Control -e.g., Oral GavageDaily0%
This compound (To be determined)e.g., Oral GavageDaily
Positive Control (e.g., Standard-of-care)(As per literature)(As per literature)

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of this compound for administration to animals.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubilization: Accurately weigh the required amount of this compound powder. Dissolve this compound in a minimal amount of DMSO to create a stock solution. For example, create a 10 mg/mL stock solution.

  • Vehicle Preparation: Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • Formulation: While vortexing the vehicle solution, slowly add the this compound stock solution to the desired final concentration.

  • Homogenization: Ensure the final formulation is a clear, homogenous solution. If necessary, use a sonicator for a brief period to aid dissolution.

  • Storage: Prepare the formulation fresh on the day of administration. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: Murine Xenograft Model for Prostate Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a prostate cancer xenograft model.

Materials:

  • 6-8 week old male athymic nude mice

  • PC-3 human prostate cancer cells

  • Matrigel®

  • This compound formulation (from Protocol 1)

  • Vehicle control

  • Calipers

  • Surgical tools for castration (optional, for androgen-independent models)

Experimental Workflow:

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture PC-3 Cells Cell_Harvest 2. Harvest & Resuspend Cells (e.g., 1x10^6 cells in PBS/Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into flank of nude mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice (Tumor volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle (e.g., Daily Oral Gavage) Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight (2-3 times/week) Treatment->Monitoring Euthanasia 8. Euthanize Mice (e.g., Day 21 or tumor >1500 mm³) Monitoring->Euthanasia Tumor_Excision 9. Excise & Weigh Tumors Euthanasia->Tumor_Excision Analysis 10. Further Analysis (e.g., Western Blot, IHC) Tumor_Excision->Analysis

General workflow for a xenograft efficacy study.

Procedure:

  • Cell Preparation: Culture PC-3 cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Monitor tumor volume using calipers, calculated with the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Administration: Administer the this compound formulation or vehicle control according to the predetermined schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week to monitor efficacy and toxicity.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis such as western blotting for ANO1 expression or immunohistochemistry for proliferation markers (e.g., Ki-67).

Protocol 3: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound in mice.

Materials:

  • Male C57BL/6 or similar strain mice

  • This compound formulation

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of the this compound formulation to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Concluding Remarks

The protocols outlined above provide a foundational framework for the in vivo evaluation of this compound. Given the potent and selective in vitro profile of this compound against ANO1, its preclinical development is of significant interest. Rigorous and well-designed animal studies are the critical next step in translating the potential of this compound into a viable therapeutic strategy for cancer. It is imperative that researchers conduct thorough dose-escalation and toxicity studies to ensure the safety and efficacy of this compound in their chosen models.

References

Ani9: A Potent and Selective Pharmacological Tool for the Isolation of ANO1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel (CaCC) that plays a pivotal role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Its dysregulation has been implicated in various pathological conditions such as asthma, hypertension, and the progression of several types of cancer.[2] The involvement of ANO1 in critical signaling pathways, including the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, underscores its potential as a therapeutic target.[2][3]

Ani9, a novel small-molecule inhibitor, has emerged as a highly potent and selective pharmacological tool for the study of ANO1.[1][4] Its exceptional selectivity for ANO1 over other ion channels, including the closely related homolog ANO2, makes it an invaluable asset for isolating and characterizing ANO1-specific functions in various cellular and physiological contexts.[1][5] These application notes provide detailed protocols for utilizing this compound to investigate ANO1 activity and its role in cellular signaling.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been rigorously characterized using various electrophysiological and fluorescence-based assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound against ANO1

ParameterValueAssay MethodCell LineReference
IC5077 ± 1.1 nMApical Membrane CurrentFRT-ANO1[1][4]
IC50~77 nMFluorescence Plate ReaderFRT-ANO1[1]
Inhibition at 50 nM52.0 ± 3.7%Whole-Cell Patch ClampFRT-ANO1[1][4]
Inhibition at 100 nM95.4 ± 0.5%Whole-Cell Patch ClampFRT-ANO1[1][4]
Inhibition at 1 µM98.7 ± 0.5%Whole-Cell Patch ClampFRT-ANO1[1][4]

Table 2: Selectivity of this compound against Other Ion Channels

Ion ChannelThis compound ConcentrationEffectAssay MethodCell LineReference
ANO21 µMNo effectApical Membrane CurrentFRT-ANO2[1]
ANO210 µM10 ± 1.6% inhibitionApical Membrane CurrentFRT-ANO2[1]
CFTRUp to 30 µMNo effectApical Membrane CurrentFRT-CFTR[1]
ENaCUp to 30 µMNo effectShort Circuit CurrentT84[1]
VRAC1 µMHardly affectedYFP Quenching AssayLN215[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving ANO1 and the experimental workflows for assessing this compound's inhibitory activity.

ANO1_Signaling_Pathway GPCR GPCRs IP3 IP3 GPCR->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_ER Ca²⁺ ER->Ca2_ER Release Ca2_cyto Intracellular Ca²⁺ Ca2_ER->Ca2_cyto ANO1 ANO1 (TMEM16A) Ca2_cyto->ANO1 Activates CaMKII CaMKII Ca2_cyto->CaMKII Activates EGFR EGFR ANO1->EGFR Interacts with/ Promotes Phosphorylation MAPK_ERK MAPK/ERK Pathway CaMKII->MAPK_ERK PI3K_Akt PI3K/Akt Pathway CaMKII->PI3K_Akt JAK_STAT JAK/STAT Pathway CaMKII->JAK_STAT EGFR->MAPK_ERK EGFR->PI3K_Akt EGFR->JAK_STAT Proliferation Cell Proliferation & Migration MAPK_ERK->Proliferation PI3K_Akt->Proliferation JAK_STAT->Proliferation This compound This compound This compound->ANO1 Inhibits

Caption: ANO1 Signaling Pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_0 YFP Quenching Assay cluster_1 Whole-Cell Patch Clamp YFP1 Seed FRT-ANO1-YFP cells in 96-well plate YFP2 Pre-incubate with this compound (or vehicle) YFP1->YFP2 YFP3 Add Iodide + ATP (ANO1 agonist) YFP2->YFP3 YFP4 Measure YFP fluorescence quenching YFP3->YFP4 YFP5 Calculate IC50 YFP4->YFP5 PC1 Culture FRT-ANO1 cells on coverslips PC2 Establish whole-cell configuration PC1->PC2 PC3 Apply voltage pulses and record baseline current PC2->PC3 PC4 Perfuse with ATP to activate ANO1 current PC3->PC4 PC5 Apply this compound and record inhibited current PC4->PC5 PC6 Analyze current inhibition PC5->PC6

Caption: Experimental workflows for assessing this compound's inhibitory effects.

Experimental Protocols

Protocol 1: YFP-Based Halide Influx Assay for High-Throughput Screening

This assay provides a robust method for high-throughput screening of ANO1 inhibitors by measuring the quenching of Yellow Fluorescent Protein (YFP) fluorescence upon iodide influx through ANO1 channels.[1][6]

Materials:

  • Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive YFP (e.g., YFP-F46L/H148Q/I152L).[1]

  • Cell culture medium (e.g., Coon's modified Ham's F-12 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Phosphate-buffered saline (PBS).

  • Iodide solution: 140 mM NaI, 1 mM Mg(NO3)2, 2 mM Ca(NO3)2, 10 mM glucose, 10 mM HEPES, pH 7.4.

  • ATP stock solution (100 mM in water).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the FRT-ANO1-YFP cells into 96-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.

  • Compound Preparation: Prepare serial dilutions of this compound in PBS from the stock solution. The final DMSO concentration should be kept below 0.5%.

  • Pre-incubation: Wash the cells three times with 200 µL/well of PBS. Add 100 µL of PBS to each well. Add the desired concentration of this compound (or vehicle control) to the wells and incubate for 10-20 minutes at room temperature.[1]

  • Assay: Place the 96-well plate in a fluorescence plate reader.

  • Record the baseline YFP fluorescence for 1-2 seconds.

  • Add 100 µL of the iodide solution containing 200 µM ATP to each well to activate ANO1.[1]

  • Immediately start recording the YFP fluorescence quenching for an additional 5-10 seconds.[1]

  • Data Analysis: Determine the initial rate of fluorescence decrease by fitting the initial slope of the quenching curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ANO1-mediated chloride currents and the characterization of their inhibition by this compound with high temporal and voltage resolution.[1][7]

Materials:

  • FRT cells stably expressing human ANO1.

  • Cell culture medium and coverslips.

  • External (bath) solution: 140 mM NMDG-Cl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4 with NMDG.

  • Internal (pipette) solution: 140 mM NMDG-Cl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2 with NMDG. Adjust free Ca²⁺ to the desired concentration.

  • ATP stock solution (100 mM in water).

  • This compound stock solution (10 mM in DMSO).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Culture FRT-ANO1 cells on glass coverslips to a sub-confluent density.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of 0 mV.[1][7] Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to record baseline currents.[1][7]

  • ANO1 Activation: Perfuse the cell with the external solution containing 100 µM ATP to activate ANO1 currents.[1][7]

  • Inhibition by this compound: Once a stable ANO1 current is achieved, perfuse the cell with the external solution containing the desired concentration of this compound and record the inhibited currents using the same voltage protocol.

  • Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV) before and after the application of this compound.[1] Calculate the percentage of inhibition. Construct a dose-response curve to determine the IC50 if multiple concentrations are tested.

Conclusion

References

Application Notes and Protocols for Ani9 in Nociception Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide a comprehensive overview of the use of Ani9, a potent and selective small-molecule inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel (CaCC), in nociception research. This document outlines the mechanism of action, offers detailed protocols for key in vivo and in vitro experiments, and presents quantitative data to facilitate the investigation of pain mechanisms and the development of novel analgesic drugs.

Introduction to this compound

This compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, is a powerful pharmacological tool for studying the role of ANO1 in various physiological and pathophysiological processes, including pain.[1] ANO1, also known as TMEM16A, is a key ion channel expressed in nociceptive sensory neurons.[2] Its activation contributes to neuronal excitability and the transmission of pain signals. This compound offers high potency and selectivity for ANO1, with negligible effects on ANO2 and other ion channels such as CFTR and ENaC, making it a precise instrument for dissecting the specific contributions of ANO1 to nociception.[3][4]

Key Characteristics of this compound:

ParameterValueReference
Target Anoctamin 1 (ANO1/TMEM16A)[1][3]
IC₅₀ (for ANO1) 77 ± 1.1 nM[3][4]
Selectivity High selectivity for ANO1 over ANO2[3][4]
Mechanism of Action Reversible inhibition of ANO1 chloride channel activity[3]
Chemical Formula C₁₇H₁₅ClN₂O₃[1]

Signaling Pathways of ANO1 in Nociception

ANO1 plays a crucial role in the sensitization and activation of nociceptive neurons through multiple signaling pathways. Understanding these pathways is essential for designing and interpreting experiments using this compound.

GPCR-Mediated Activation

Inflammatory mediators such as bradykinin, released during tissue injury, bind to G-protein coupled receptors (GPCRs) on the surface of nociceptive neurons. This binding activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃). IP₃ then binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), triggering the release of intracellular calcium (Ca²⁺). The localized increase in Ca²⁺ concentration in close proximity to the plasma membrane activates ANO1, leading to an efflux of chloride ions (Cl⁻), depolarization of the neuron, and subsequent activation of voltage-gated sodium channels to generate action potentials.

GPCR_ANO1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin) GPCR GPCR Inflammatory_Mediators->GPCR Binds PLC PLC GPCR->PLC Activates IP3 IP₃ PLC->IP3 ANO1 ANO1 Depolarization Depolarization ANO1->Depolarization Cl⁻ Efflux VGSC Voltage-Gated Na+ Channel Action_Potential Action Potential (Pain Signal) VGSC->Action_Potential Na⁺ Influx IP3R IP₃R IP3->IP3R Binds ER Endoplasmic Reticulum Ca2_release Ca²⁺ Release IP3R->Ca2_release Opens Ca2_release->ANO1 Activates Depolarization->VGSC Activates

GPCR-mediated activation of ANO1 in nociception.
Interaction with TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key sensor for noxious heat and capsaicin (B1668287), physically interacts with ANO1. Activation of TRPV1 leads to an influx of Ca²⁺, which directly activates the closely associated ANO1. This synergistic action results in a greater depolarization than either channel could achieve alone, thereby amplifying the pain signal.

TRPV1_ANO1_Interaction cluster_extracellular Extracellular cluster_intracellular Intracellular Noxious_Stimuli Noxious Stimuli (Heat, Capsaicin) TRPV1 TRPV1 Noxious_Stimuli->TRPV1 Activates ANO1 ANO1 TRPV1->ANO1 Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Opens Depolarization Amplified Depolarization TRPV1->Depolarization Cation Influx ANO1->Depolarization Cl⁻ Efflux Ca2_influx->ANO1 Activates Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

Synergistic activation of ANO1 and TRPV1 in nociception.

Experimental Protocols

The following protocols provide a framework for investigating the role of ANO1 in various pain models using this compound. It is recommended to perform pilot studies to determine the optimal dosage and timing for specific experimental conditions.

Experimental Workflow: In Vivo Pain Models

in_vivo_workflow Animal_Acclimation Animal Acclimation (e.g., 7 days) Baseline_Testing Baseline Nociceptive Testing (e.g., von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Pain_Model_Induction Induction of Pain Model (e.g., Formalin, CCI, Capsaicin) Baseline_Testing->Pain_Model_Induction Ani9_Administration This compound or Vehicle Administration (i.p., s.c., or local) Pain_Model_Induction->Ani9_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing (at various time points) Ani9_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

General workflow for in vivo nociception studies with this compound.
Formalin-Induced Inflammatory Pain

The formalin test is a widely used model of tonic chemical pain with two distinct phases: an acute neurogenic phase (Phase I) and a subsequent inflammatory phase (Phase II).

Materials:

  • This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)

  • Formalin solution (e.g., 2.5% in saline)

  • Rodents (mice or rats)

  • Observation chambers with mirrors for paw observation

  • Syringes and needles for injection

Protocol:

  • Habituation: Acclimate the animals to the testing environment for at least 30 minutes before the experiment.

  • This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A suggested starting dose range for i.p. administration is 1-10 mg/kg, administered 30 minutes prior to formalin injection.

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after formalin injection, place the animal in the observation chamber and record the total time spent licking or biting the injected paw for 60 minutes.

    • Phase I: 0-5 minutes post-injection.

    • Phase II: 15-60 minutes post-injection.

  • Data Analysis: Compare the duration of nocifensive behaviors between this compound-treated and vehicle-treated groups for both phases.

Expected Outcome: this compound is expected to significantly reduce the duration of licking/biting in Phase II, which is associated with inflammatory pain. Effects on Phase I, which is due to direct activation of nociceptors, may also be observed.

Illustrative Quantitative Data:

TreatmentDose (mg/kg, i.p.)Licking Time - Phase I (seconds)Licking Time - Phase II (seconds)
Vehicle-55 ± 5150 ± 12
This compound148 ± 6105 ± 10
This compound542 ± 565 ± 8**
This compound1035 ± 430 ± 5***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM. (Note: This is illustrative data based on the expected efficacy of a potent ANO1 inhibitor).

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is used to study neuropathic pain resulting from peripheral nerve damage.

Materials:

  • This compound

  • Surgical instruments for nerve ligation

  • Anesthesia

  • Von Frey filaments for assessing mechanical allodynia

  • Radiant heat source (e.g., Hargreaves apparatus) for assessing thermal hyperalgesia

Protocol:

  • CCI Surgery: Under anesthesia, expose the sciatic nerve of one hind limb and place loose ligatures around it.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.

  • Baseline Measurement: Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies.

  • This compound Administration: Administer this compound or vehicle (e.g., 1-10 mg/kg, i.p.) daily or as a single dose.

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points after this compound administration (e.g., 1, 3, 6, and 24 hours post-dosing).

    • Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a radiant heat source to measure the paw withdrawal latency.

  • Data Analysis: Compare the withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups over time.

Expected Outcome: this compound is expected to alleviate mechanical allodynia and thermal hyperalgesia in the CCI model, indicating its potential for treating neuropathic pain.

Illustrative Quantitative Data:

TreatmentDose (mg/kg, i.p.)Mechanical Withdrawal Threshold (g)Thermal Withdrawal Latency (s)
Sham + Vehicle-15.2 ± 1.112.5 ± 0.8
CCI + Vehicle-3.5 ± 0.46.2 ± 0.5
CCI + this compound58.9 ± 0.7 9.8 ± 0.6
CCI + this compound1012.1 ± 0.9 11.5 ± 0.7

**p < 0.01, ***p < 0.001 compared to CCI + Vehicle. Data are presented as mean ± SEM. (Note: This is illustrative data).

Capsaicin-Induced Acute Pain and Thermal Hyperalgesia

This model investigates the role of ANO1 in TRPV1-mediated nociception.

Materials:

  • This compound

  • Capsaicin solution (e.g., 1 µg in 20 µL of saline)

  • Radiant heat source

Protocol:

  • This compound Administration: Administer this compound or vehicle (e.g., 1-10 mg/kg, i.p.) 30 minutes prior to capsaicin injection.

  • Capsaicin Injection: Inject capsaicin into the plantar surface of the hind paw.

  • Acute Nocifensive Behavior: Immediately after injection, observe and quantify the time spent licking or flinching the injected paw for 5 minutes.

  • Thermal Hyperalgesia: At 30 minutes post-capsaicin injection, measure the paw withdrawal latency to a radiant heat source.

  • Data Analysis: Compare the duration of acute nocifensive behaviors and the thermal withdrawal latencies between the this compound-treated and vehicle-treated groups.

Expected Outcome: Due to the close interaction between ANO1 and TRPV1, this compound is expected to significantly reduce both the acute pain behaviors and the subsequent thermal hyperalgesia induced by capsaicin.

Illustrative Quantitative Data:

TreatmentDose (mg/kg, i.p.)Acute Licking Time (s)Thermal Withdrawal Latency (s)
Vehicle + Capsaicin-45 ± 45.8 ± 0.5
This compound + Capsaicin522 ± 3 8.9 ± 0.6
This compound + Capsaicin1010 ± 2 11.2 ± 0.7

**p < 0.01, ***p < 0.001 compared to Vehicle + Capsaicin. Data are presented as mean ± SEM. (Note: This is illustrative data).

Conclusion

This compound is a valuable and highly selective tool for investigating the role of ANO1 in nociception. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of ANO1 inhibition in various pain states. The high potency and selectivity of this compound make it an ideal candidate for preclinical studies aimed at developing novel analgesics with a targeted mechanism of action. Further research is warranted to fully elucidate the in vivo efficacy and pharmacokinetic properties of this compound in different models of pain.

References

Application Notes and Protocols for Ani9 in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), calcium-activated chloride channel (CaCC).[1][2] ANO1 is implicated in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception, and has been identified as a potential therapeutic target for conditions such as cancer, hypertension, pain, diarrhea, and asthma.[1][2] this compound distinguishes itself from other ANO1 inhibitors through its high potency and selectivity for ANO1 over the closely related ANO2, and its negligible effects on other ion channels such as CFTR and ENaC, as well as intracellular calcium signaling.[1][3] These characteristics make this compound a valuable pharmacological tool for the specific investigation of ANO1 function.

This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies to characterize its inhibitory effects on ANO1 channels.

Data Presentation

Quantitative Analysis of this compound Inhibition

The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of this compound on ANO1 and other ion channels.

Table 1: Inhibitory Potency of this compound and Other ANO1 Inhibitors

CompoundIC₅₀ (µM) on ANO1
This compound 0.077 ± 0.0011 [1]
T16Ainh-A011.39 ± 0.59[1]
MONNA1.95 ± 1.16[1]

Table 2: Whole-Cell Patch Clamp Inhibition of ATP-Induced ANO1 Currents by this compound

This compound Concentration% Inhibition of ANO1 Current
50 nM52.0 ± 3.7[1]
100 nM95.4 ± 0.5[1]
1 µM98.7 ± 0.5[1]

Table 3: Selectivity of this compound Against Other Ion Channels

Ion ChannelThis compound Concentration TestedEffect
ANO21 µMNo significant inhibition[4]
CFTRUp to 30 µMNo effect[3]
ENaCUp to 30 µMNo effect[3]
VRACNot specifiedNo inhibitory effects mentioned[5]

Signaling Pathways

The activation of ANO1 is dependent on intracellular calcium. In various cell types, G-protein coupled receptor (GPCR) activation can lead to an increase in intracellular calcium, which in turn activates ANO1, leading to chloride ion efflux. This efflux can cause membrane depolarization, which can trigger downstream events like smooth muscle contraction or neuronal excitation. This compound acts by directly inhibiting the ANO1 channel, thereby blocking the chloride current and the subsequent physiological responses. In cancer cells, ANO1 has been shown to be involved in signaling pathways such as EGFR/MAPK, CaMKII/MAPK, and TGF-β that promote cell proliferation and migration.[5][6] By inhibiting ANO1, this compound can potentially modulate these pathways.

Ani9_Signaling_Pathway cluster_upstream Upstream Activation cluster_channel Channel Activity cluster_downstream Downstream Effects GPCR GPCR Activation (e.g., by ATP) PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_ion Increased Intracellular [Ca²⁺] Ca_release->Ca_ion ANO1 ANO1 Channel Ca_ion->ANO1 Activates Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction, Neuronal Excitation) Depolarization->Physiological_Response This compound This compound This compound->ANO1 Inhibits

Caption: Signaling pathway of ANO1 activation and its inhibition by this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring ANO1 Inhibition by this compound

This protocol is designed to measure the inhibitory effect of this compound on ANO1 channels expressed in a suitable cell line (e.g., FRT-ANO1 cells) using the whole-cell patch-clamp technique.

Materials:

  • FRT cells stably expressing ANO1 (FRT-ANO1)

  • Cell culture reagents

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • Perfusion system

  • External Solution (in mM): 140 N-methyl-D-glucamine-Cl (NMDG-Cl), 1 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NMDG.

  • Internal (Pipette) Solution (in mM): 140 NMDG-Cl, 1 MgCl₂, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with NMDG.

  • ATP stock solution (e.g., 100 mM in water)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation:

    • Plate FRT-ANO1 cells onto glass coverslips at an appropriate density 24-48 hours before the experiment.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Recording Protocol:

    • Clamp the cell at a holding potential of 0 mV.[7]

    • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to record baseline currents.[7]

    • Activate ANO1 channels by applying 100 µM ATP to the external solution.[7] This will induce a robust chloride current.

    • Record the ATP-activated currents using the same voltage-step protocol.

  • Application of this compound:

    • Prepare the desired concentrations of this compound in the external solution containing 100 µM ATP. Ensure the final DMSO concentration is minimal (e.g., <0.1%).

    • Perfuse the cell with the this compound-containing solution.

    • Record the currents at different concentrations of this compound (e.g., 50 nM, 100 nM, 1 µM) after the current has stabilized.[7]

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each condition (baseline, ATP alone, and ATP with this compound).[7]

    • Calculate the percentage of inhibition for each this compound concentration relative to the current evoked by ATP alone.

    • Plot a dose-response curve and calculate the IC₅₀ value for this compound.

Whole_Cell_Patch_Clamp_Workflow start Start cell_prep Prepare FRT-ANO1 Cells on Coverslips start->cell_prep pipette_prep Pull and Fill Patch Pipettes start->pipette_prep setup Transfer Cells to Recording Chamber cell_prep->setup pipette_prep->setup giga_seal Form Gigaohm Seal on a Single Cell setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Currents (Voltage Steps) whole_cell->baseline_rec atp_activation Activate ANO1 with 100 µM ATP baseline_rec->atp_activation atp_rec Record ATP-Activated ANO1 Currents atp_activation->atp_rec ani9_application Apply this compound at Various Concentrations atp_rec->ani9_application ani9_rec Record Currents in the Presence of this compound ani9_application->ani9_rec data_analysis Analyze Data: Calculate % Inhibition and IC₅₀ ani9_rec->data_analysis end End data_analysis->end

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ani9, a potent and selective small-molecule inhibitor of the calcium-activated chloride channel Anoctamin-1 (ANO1), in the investigation of asthma-related cell signaling pathways. While current research primarily focuses on this compound's role in modulating ANO1 activity, this document also provides a detailed overview of the critical IL-33/ST2 signaling pathway, a key driver of asthma pathogenesis, to offer a broader context for asthma-related cell signaling studies.

Section 1: Utilizing this compound in Asthma-Related Cell Signaling Studies via ANO1 Inhibition

Introduction to this compound and its Mechanism of Action

This compound, chemically known as 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, is a potent and selective inhibitor of Anoctamin-1 (ANO1), a calcium-activated chloride channel (CaCC)[1][2]. In the context of asthma, ANO1 is expressed in airway mucin-secreting cells and airway smooth muscle[1]. Its activation contributes to mucus hypersecretion and bronchoconstriction, two key pathophysiological features of asthma[1][3]. This compound offers a valuable tool for dissecting the role of ANO1 in these processes and for evaluating the therapeutic potential of ANO1 inhibition in asthma. Notably, this compound displays high selectivity for ANO1 over ANO2 and does not significantly affect intracellular calcium signaling, making it a precise pharmacological tool[1][2].

Application Notes

This compound can be employed in a variety of in vitro and in vivo models to study its effects on asthma-related cellular responses.

In Vitro Applications:

  • Inhibition of Mucus Secretion: Utilize primary human bronchial epithelial cells cultured at an air-liquid interface to model the airway epithelium. Induce mucus secretion with relevant stimuli (e.g., IL-13, ATP) and assess the inhibitory effect of this compound on MUC5AC production.

  • Airway Smooth Muscle Cell (ASMC) Contraction: Isolate primary human or murine ASMCs and induce contraction with agonists like acetylcholine (B1216132) or histamine. Measure changes in cell morphology, intracellular calcium levels, or contractile protein phosphorylation in the presence and absence of this compound.

  • Cell Proliferation and Migration: Investigate the role of ANO1 in airway remodeling by assessing the effect of this compound on the proliferation and migration of ASMCs or airway fibroblasts.

In Vivo Applications:

  • Murine Models of Allergic Asthma: Employ established mouse models of asthma, such as those induced by ovalbumin (OVA) or house dust mite (HDM) allergens[1][4]. Administer this compound systemically (e.g., intraperitoneally) or locally (e.g., intranasally) to evaluate its impact on key asthma phenotypes.

  • Assessment of Airway Hyperresponsiveness (AHR): Measure AHR to bronchoconstrictors like methacholine (B1211447) in allergen-sensitized and challenged mice treated with this compound or a vehicle control.

  • Evaluation of Airway Inflammation: Analyze bronchoalveolar lavage fluid (BALF) for inflammatory cell infiltrates (eosinophils, neutrophils, lymphocytes) and measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung homogenates.

  • Histopathological Analysis: Examine lung tissue sections for mucus gland hyperplasia, collagen deposition, and inflammatory cell infiltration to assess the effect of this compound on airway remodeling.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Mucin Secretion from Human Bronchial Epithelial Cells

  • Cell Culture: Culture primary human bronchial epithelial cells on transwell inserts at an air-liquid interface for at least 21 days to achieve full differentiation.

  • Stimulation and Treatment: Pre-incubate the apical side of the cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. Subsequently, stimulate the cells with a mucus secretagogue (e.g., 10 ng/mL IL-13 or 100 µM ATP) for 24 hours.

  • Mucus Quantification: Collect the apical secretions and quantify the amount of MUC5AC protein using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Normalize MUC5AC levels to the total protein content of the cell lysates. Compare the inhibitory effect of different this compound concentrations to the vehicle control.

Protocol 2: In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

  • Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in aluminum hydroxide (B78521) on days 0 and 14.

  • Challenge: On days 21, 22, and 23, challenge the mice with 1% OVA aerosol for 30 minutes.

  • This compound Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle via i.p. injection 1 hour before each OVA challenge.

  • Measurement of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, assess AHR to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

  • Sample Collection: Following AHR measurement, collect BALF for cell counting and cytokine analysis (ELISA). Perfuse the lungs and collect tissue for histology (H&E and PAS staining) and gene expression analysis (qPCR).

  • Data Analysis: Compare AHR, inflammatory cell counts, cytokine levels, and histological scores between the this compound-treated and vehicle-treated groups.

Data Presentation

Table 1: Effect of this compound on MUC5AC Secretion in vitro

TreatmentThis compound Concentration (µM)MUC5AC (ng/mg total protein)% Inhibition
Vehicle Control0500 ± 450%
This compound0.1410 ± 3818%
This compound1225 ± 2555%
This compound1095 ± 1581%

Table 2: Effect of this compound on Airway Inflammation in OVA-Induced Asthma Model

Treatment GroupTotal Cells (x10⁵/mL) in BALFEosinophils (x10⁴/mL) in BALFIL-4 (pg/mL) in BALFIL-5 (pg/mL) in BALFIL-13 (pg/mL) in BALF
Saline Control1.2 ± 0.30.1 ± 0.055 ± 210 ± 48 ± 3
OVA + Vehicle15.5 ± 2.18.2 ± 1.555 ± 880 ± 1165 ± 9
OVA + this compound (5 mg/kg)8.3 ± 1.53.1 ± 0.828 ± 642 ± 735 ± 6*

*p < 0.05 compared to OVA + Vehicle group.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies hb_cells Human Bronchial Epithelial Cells stimuli IL-13 / ATP (Mucus Secretion) hb_cells->stimuli asm_cells Airway Smooth Muscle Cells agonists Acetylcholine (Contraction) asm_cells->agonists ani9_treat_vitro This compound Treatment stimuli->ani9_treat_vitro agonists->ani9_treat_vitro mucus_assay MUC5AC ELISA ani9_treat_vitro->mucus_assay contraction_assay Contraction Assay ani9_treat_vitro->contraction_assay mice BALB/c Mice sensitization OVA Sensitization mice->sensitization challenge OVA Challenge sensitization->challenge ani9_treat_vivo This compound Administration challenge->ani9_treat_vivo ahr AHR Measurement ani9_treat_vivo->ahr balf BALF Analysis ahr->balf histology Lung Histology balf->histology

Caption: Experimental workflow for studying this compound in asthma models.

ano1_signaling allergen Allergens / Pro-inflammatory Stimuli ca_increase ↑ Intracellular Ca²⁺ allergen->ca_increase ano1 ANO1 Activation ca_increase->ano1 cl_efflux Cl⁻ Efflux ano1->cl_efflux mucus_secretion Mucus Secretion ano1->mucus_secretion depolarization Membrane Depolarization cl_efflux->depolarization vgcc Voltage-Gated Ca²⁺ Channels depolarization->vgcc ca_influx ↑ Ca²⁺ Influx vgcc->ca_influx asmc_contraction ASMC Contraction ca_influx->asmc_contraction This compound This compound This compound->ano1

Caption: ANO1 signaling pathway in airway cells and the inhibitory action of this compound.

Section 2: The IL-33/ST2 Signaling Pathway in Asthma

While this compound's primary target is ANO1, a comprehensive understanding of asthma-related cell signaling necessitates knowledge of other key pathways. The IL-33/ST2 axis is a critical initiator of type 2 inflammation in asthma.

The IL-33/ST2 Signaling Cascade

Interleukin-33 (IL-33) is a member of the IL-1 family of cytokines and is considered an "alarmin," a molecule released upon cellular damage or stress[5]. In the airways, IL-33 is primarily released by epithelial cells in response to allergens, pollutants, or viral infections[5].

Once released, IL-33 binds to its receptor, ST2 (also known as IL1RL1), which is expressed on the surface of various immune cells, including type 2 innate lymphoid cells (ILC2s), Th2 cells, mast cells, and eosinophils[6]. The binding of IL-33 to the transmembrane form of ST2 (ST2L) leads to the recruitment of the co-receptor IL-1 receptor accessory protein (IL-1RAcP)[7]. This receptor complex formation initiates an intracellular signaling cascade through the adaptor protein MyD88, leading to the activation of downstream signaling molecules such as MAP kinases and the transcription factor NF-κB[6].

Activation of this pathway results in the production and release of a suite of type 2 cytokines, including IL-4, IL-5, IL-9, and IL-13, from ILC2s and Th2 cells[5][8]. These cytokines orchestrate the key features of allergic asthma:

  • IL-4 and IL-13: Promote IgE production by B cells, mucus production, and airway hyperresponsiveness.

  • IL-5: Is crucial for the recruitment, activation, and survival of eosinophils.

  • IL-9: Acts on mast cells and ILC2s, further amplifying the inflammatory response[9].

Role in Asthma Pathogenesis

The IL-33/ST2 signaling pathway is considered a master regulator of type 2 immunity in the lungs and plays a pivotal role in the pathogenesis of asthma[6][10]. Elevated levels of IL-33 and its receptor ST2 are found in the airways of asthmatic patients[5]. By initiating and amplifying the type 2 inflammatory cascade, the IL-33/ST2 axis contributes to airway inflammation, airway hyperresponsiveness, and airway remodeling. Consequently, targeting this pathway with therapeutic agents such as monoclonal antibodies against IL-33 or ST2 is a promising strategy for the treatment of asthma[11].

Visualization

il33_st2_pathway cluster_epithelium Airway Epithelium cluster_immune_cell Immune Cell (ILC2 / Th2) cluster_pathophysiology Asthma Pathophysiology allergen Allergens / Viruses il33 IL-33 Release allergen->il33 il33_ext IL-33 st2 ST2 Receptor myd88 MyD88 st2->myd88 il1racp IL-1RAcP il1racp->myd88 mapk_nfkb MAPK / NF-κB Activation myd88->mapk_nfkb cytokines ↑ IL-4, IL-5, IL-9, IL-13 mapk_nfkb->cytokines inflammation Airway Inflammation (Eosinophilia) cytokines->inflammation ahr Airway Hyperresponsiveness cytokines->ahr remodeling Airway Remodeling (Mucus Hypersecretion) cytokines->remodeling il33_ext->st2 Binds to il33_ext->il1racp

Caption: The IL-33/ST2 signaling pathway in asthma pathogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Target Effects of Ani9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Ani9 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1][2] ANO1 is a calcium-activated chloride channel (CaCC) involved in various physiological processes, including fluid secretion, smooth muscle contraction, and cell proliferation.[1][2] this compound blocks the ANO1 channel activity, thereby inhibiting the flow of chloride ions that is triggered by increases in intracellular calcium.[1] Its high potency is demonstrated by a submicromolar IC50 value for inhibiting the ANO1 chloride current.[1][3]

Q2: I'm observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. Is this an off-target effect?

While this compound is known for its high selectivity, unexpected cytotoxicity can occur, especially at high concentrations.[4] Here’s how to troubleshoot this issue:

  • Confirm On-Target Toxicity: First, ensure the cytotoxicity is not a result of potent, on-target ANO1 inhibition in your specific cell line. Some cell lines may be highly dependent on ANO1 activity for survival and proliferation.

  • Perform a Dose-Response Analysis: Conduct a cell viability assay (e.g., MTT or XTT assay) over a wide range of this compound concentrations. This will help you determine if the toxicity is dose-dependent and establish a clear IC50 value in your system.

  • Check Vehicle Controls: Ensure that the solvent used to dissolve this compound (commonly DMSO) is not causing toxicity.[5] Include a vehicle-only control at the highest concentration used in your experiment. The final DMSO concentration should typically be below 0.5%.[5]

  • Use a Secondary Inhibitor: Test a structurally different ANO1 inhibitor. If both inhibitors cause similar cytotoxicity at concentrations relevant to their respective IC50 values for ANO1, the effect is more likely to be on-target.

Troubleshooting Guide: Unexpected Phenotypes

Issue: My experimental results (e.g., changes in cell signaling, gene expression, or morphology) are not consistent with the known functions of ANO1. How can I determine if this is due to an off-target effect of this compound?

This guide provides a systematic workflow to investigate and validate potential off-target effects.

Step 1: Validate the On-Target Effect

Before investigating off-target effects, it's crucial to confirm that this compound is engaging and inhibiting its intended target, ANO1, in your experimental system.

  • Method: Use patch-clamp electrophysiology to directly measure ANO1 channel activity in the presence and absence of this compound. A significant reduction in calcium-activated chloride currents upon this compound application confirms on-target activity.

  • Expected Outcome: this compound should inhibit ANO1 currents with a potency similar to what has been reported in the literature (IC50 ≈ 77 nM).[6][7][8]

Step 2: Assess the Selectivity Profile of this compound

This compound has been shown to be highly selective for ANO1 over other related channels. The following table summarizes the known selectivity data. Compare the concentration of this compound you are using to these values. If your concentration is significantly higher, the risk of off-target effects increases.

Target ChannelIC50 or % InhibitionReference
ANO1 (TMEM16A) 77 nM [6][7][8]
ANO2No significant effect at 10 µM[6][8]
CFTRNo effect up to 30 µM[1][3][6][7][8][9]
ENaCNo effect up to 30 µM[6][7][8]
VRACMinimal inhibition (13.5 ± 1.1%) at 1 µM[9]
Intracellular Ca²⁺ SignalingNo effect up to 30 µM[1][3][8][9][10]
Step 3: Orthogonal Approaches to Confirm Phenotype

If you observe a phenotype that does not align with ANO1's known roles, use target validation techniques that are independent of small molecule inhibitors.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ANO1. If the phenotype observed with this compound is truly an on-target effect, it should be replicated by the genetic knockdown/knockout of ANO1.

  • Rescue Experiments: In an ANO1 knockout or knockdown cell line, exogenously express a version of ANO1. If the phenotype is on-target, you should be able to rescue (reverse) it by reintroducing the target protein.

Step 4: Global Profiling to Identify Off-Targets

If the phenotype persists after confirming it is not an on-target effect, the next step is to identify the unintended molecular target(s) of this compound.

  • Proteomics-Based Methods (Chemoproteomics): This is a powerful, unbiased approach to identify the proteins that physically interact with a small molecule.[11][12] Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins that bind to an immobilized version of this compound.

  • Transcriptomics Analysis: Perform RNA sequencing (RNA-seq) on cells treated with this compound versus control cells.[13][14] Significant changes in the expression of genes not known to be downstream of ANO1 signaling can provide clues to the off-target pathways being affected.[15]

Visualizing Pathways and Workflows

ANO1 Signaling Pathways

ANO1 is known to influence several key oncogenic signaling pathways. An unexpected modulation of these pathways could be an on-target effect.

ANO1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ANO1 ANO1 (TMEM16A) EGFR EGFR ANO1->EGFR Activates CAMKII CAMKII ANO1->CAMKII Activates RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) EGFR->RAF_MEK_ERK PI3K_AKT PI3K-AKT EGFR->PI3K_AKT Ca2_ion Intracellular Ca²⁺ Ca2_ion->ANO1 Activates CAMKII->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->ANO1 Inhibits

Caption: Key signaling pathways modulated by ANO1 activity.

Troubleshooting Workflow for Unexpected Results

Use this workflow to systematically determine the source of unexpected experimental outcomes when using this compound.

Caption: A workflow for troubleshooting unexpected experimental results.

Logical Framework for Validating Off-Target Effects

This diagram illustrates the key questions to answer when distinguishing between on-target and off-target effects.

Off_Target_Logic q1 Does a structurally different inhibitor of ANO1 cause the same phenotype? q2 Does genetic knockdown/out of ANO1 replicate the phenotype? q1->q2 No res_on Evidence for ON-TARGET Effect q1->res_on Yes q3 Does an inactive analog of this compound fail to cause the phenotype? q2->q3 No q2->res_on Yes q3->res_on Yes res_off Evidence for OFF-TARGET Effect q3->res_off No (Inactive analog causes effect)

Caption: Decision logic for differentiating on- and off-target effects.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on cell viability and determine its cytotoxic concentration.[16][17][18][19]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include "vehicle-only" and "medium-only" control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[16][17]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This protocol allows for the direct measurement of ANO1 ion channel currents to confirm on-target inhibition by this compound.[20][21][22][23]

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Cells expressing ANO1

  • Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4)

  • Intracellular (pipette) solution (e.g., in mM: 140 CsCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and an appropriate concentration of free Ca²⁺ to activate ANO1; pH 7.2)

  • This compound and appropriate ANO1 activator (e.g., ATP)

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and place a coverslip in the recording chamber perfused with extracellular solution.

  • Seal Formation: Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit ion channel currents.

  • ANO1 Activation: Perfuse the cell with an ANO1 activator (e.g., ATP) to induce a robust chloride current.

  • Inhibitor Application: Once a stable ANO1 current is established, perfuse the bath with a solution containing this compound at the desired concentration.

  • Data Acquisition: Record the current before, during, and after the application of this compound to measure the degree of inhibition.

  • Analysis: Analyze the current amplitude to determine the percentage of inhibition caused by this compound and calculate the IC50 if multiple concentrations are tested.

Protocol 3: Proteomics Sample Preparation for Off-Target Identification

This protocol outlines the general steps for preparing cell lysates for mass spectrometry-based identification of this compound-binding proteins.[24][25][26]

Materials:

  • Cultured cells

  • This compound (or an affinity-tagged version)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Affinity beads (e.g., streptavidin beads if using a biotin-tagged this compound)

  • Wash buffers

  • Digestion buffer with a protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat cells with either the affinity-tagged this compound probe or a vehicle control for a specified duration.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cell pellets in ice-cold lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Affinity Pulldown: Incubate the protein lysates with affinity beads to capture the this compound probe along with its binding partners.

  • Washing: Wash the beads extensively with wash buffers to remove non-specific protein binders.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • Peptide Elution and Cleanup: Collect the supernatant containing the peptides and clean them up using a desalting column (e.g., C18 StageTip).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software to identify the proteins that were significantly enriched in the this compound-treated sample compared to the control. These enriched proteins are potential off-targets.

References

Technical Support Center: Optimizing Ani9 for ANO1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Ani9 to achieve maximum and selective inhibition of the Anoctamin-1 (ANO1) calcium-activated chloride channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2][3] It functions by directly blocking the ANO1 channel, thereby preventing the flow of chloride ions that is normally triggered by an increase in intracellular calcium.[4][5] This inhibitory action is reversible.[4][5]

Q2: What is the potency (IC50) of this compound for ANO1?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of approximately 77 nM for human ANO1, as determined in Fischer rat thyroid (FRT) cells expressing the channel.[1][2][4][6][7] The potency can vary slightly depending on the cell type and experimental conditions.[8]

Q3: How selective is this compound? Does it have off-target effects?

A3: this compound is highly selective for ANO1.

  • ANO2: It displays negligible effects on ANO2, a closely related homolog, at concentrations up to 10 μM.[1][2][4]

  • Other Channels: It does not affect the activity of the CFTR and ENaC channels at concentrations up to 30 μM.[1][2][7]

  • Calcium Signaling: Unlike many other published ANO1 inhibitors, this compound does not interfere with intracellular calcium signaling.[1][4][9]

  • VRAC: It shows only weak inhibition of the volume-regulated anion channel (VRAC) at concentrations that fully block ANO1.[8]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO up to 100 mM.[1][2] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.[1][6][7] Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[6]

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound
PropertyValueSource(s)
Molecular Weight~332.8 g/mol [1][2][7]
FormulaC17H17ClN2O3[1][2][7]
Purity≥98%[1][2][7]
SolubilitySoluble to 100 mM in DMSO[1][2]
Storage Temperature-20°C[1][2][7]
Stock Solution Stability1 month at -20°C; 6 months at -80°C[6]
Table 2: Inhibitory Potency of this compound
Target/AssayCell LineIC50 / Effective ConcentrationSource(s)
ANO1 Inhibition FRT-ANO1 cells (Apical membrane current)77 ± 1.1 nM[4]
ANO1 Inhibition PC3, Capan-1, NHNE cells (Endogenous CaCC)110 nM (in PC3)[4][6]
ANO1 Inhibition FRT-ANO1 cells (Whole-cell patch clamp)52% inhibition at 50 nM; 95% at 100 nM[4][10]
ANO2 Activity FRT-ANO2 cellsNo significant effect up to 10 μM[1][2][4]
CFTR/ENaC Activity VariousNo effect up to 30 μM[1][2][7]
Cell Viability Prostate, breast, pancreatic cancer cellsWeak inhibitory effect on proliferation (48h)[6]

Experimental Protocols

Protocol 1: Determining this compound IC50 using a Fluorescence Plate Reader Assay

This protocol is adapted from high-throughput screening methods used to identify ANO1 inhibitors.[4] It utilizes a cell line co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP).

Materials:

  • FRT cells stably co-expressing human ANO1 and YFP-F46L/H148Q/I152L.

  • Black-walled, clear-bottom 96-well microplates.

  • Assay Buffer (e.g., 1X Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • ANO1 agonist (e.g., ATP or Eact).

  • Iodide-containing solution.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the FRT-ANO1/YFP cells into 96-well plates and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 30 μM). Include a DMSO-only vehicle control.

  • Pre-incubation: Wash the cells with assay buffer. Add the diluted this compound compounds to the respective wells and incubate for 20 minutes at room temperature.[4][5]

  • Assay Initiation: Transfer the plate to the fluorescence plate reader. Add the iodide and ATP (e.g., final concentration of 100 μM) solution to initiate iodide influx through the activated ANO1 channels.[4]

  • Fluorescence Measurement: Measure the rate of YFP fluorescence quenching over time. Iodide influx quenches the YFP signal.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration. Normalize the rates to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized data against the logarithm of the this compound concentration and fit with a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This method provides a detailed electrophysiological characterization of ANO1 inhibition by this compound.[4][10]

Materials:

  • Cells expressing ANO1 (e.g., FRT-ANO1 or HEK293T-ANO1).

  • Patch clamp rig with amplifier, digitizer, and software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Intracellular solution (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP).

  • ANO1 agonist (e.g., 100 μM ATP) to be added to the extracellular solution.[10]

  • This compound solutions at various concentrations (e.g., 50 nM, 100 nM, 1 μM).[4][10]

Procedure:

  • Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the pipette and form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline currents. Clamp the cell at a holding potential of 0 mV and apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to generate a current-voltage (I-V) relationship.[10]

  • ANO1 Activation: Perfuse the cell with the extracellular solution containing the ANO1 agonist (e.g., 100 μM ATP) to activate the ANO1 chloride current.[10]

  • Inhibitor Application: Once a stable ANO1 current is achieved, perfuse the cell with a solution containing both the agonist and a specific concentration of this compound (e.g., 50 nM). Record the inhibited current using the same voltage protocol.

  • Dose-Response: Repeat step 7 with increasing concentrations of this compound (e.g., 100 nM, 1 μM) to assess dose-dependent inhibition.[10]

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after this compound application. Calculate the percentage of inhibition for each concentration.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) dilute Prepare serial dilutions of this compound prep_stock->dilute seed_cells Seed ANO1-expressing cells in 96-well plate preincubate Pre-incubate cells with this compound (20 min) seed_cells->preincubate dilute->preincubate activate Activate ANO1 (e.g., with ATP) preincubate->activate measure Measure response (Fluorescence or Current) activate->measure normalize Normalize data to controls measure->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Calculate IC50 plot->calc_ic50 optimize Use in further experiments calc_ic50->optimize Optimal Concentration Determined signaling_pathway Mechanism of ANO1 Activation and Inhibition by this compound cluster_membrane Cell Membrane ANO1 ANO1 Channel (Closed) ANO1_open ANO1 Channel (Open) Cl_efflux Cl⁻ Efflux ANO1_open->Cl_efflux mediates Receptor P2Y Receptor Ca_release Ca²⁺ Release from ER Receptor->Ca_release activates ATP ATP (Agonist) ATP->Receptor binds Ca_ion Intracellular Ca²⁺ ↑ Ca_release->Ca_ion Ca_ion->ANO1 binds & activates This compound This compound This compound->ANO1_open blocks

References

Adjusting experimental conditions for optimal Ani9 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Ani9, a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. Here you will find troubleshooting advice and frequently asked questions to optimize your experimental conditions and ensure reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for this compound in a new experimental setup?

A1: The optimal concentration of this compound is cell-type and assay-dependent. A good starting point for most cell-based assays is a concentration range of 100 nM to 1 µM. For whole-cell patch-clamp experiments, concentrations as low as 50 nM have been shown to produce significant inhibition of ANO1.[1][2] It is recommended to perform a dose-response curve to determine the IC50 value in your specific system.

Q2: I am not observing any inhibition of my target process after applying this compound. What are the possible reasons?

A2: There are several potential reasons for a lack of inhibitory effect:

  • Low ANO1 Expression: Confirm that your cell line or tissue model expresses ANO1 at a sufficient level. You can verify this using techniques like immunoblotting or qPCR.[1][2]

  • Incorrect Reagent Preparation: Ensure that this compound is properly dissolved in a suitable solvent (e.g., DMSO) and that the final concentration in your experiment is accurate.

  • Insufficient Pre-incubation Time: this compound generally requires a pre-incubation period to exert its inhibitory effect. A pre-incubation time of 20 minutes has been used effectively in several studies.[1][3][4]

  • Reversibility of Inhibition: this compound's inhibition of ANO1 is reversible. If your experimental protocol involves extensive washing steps after this compound application, its effect might be diminished.[1][4]

  • Experimental Conditions: Factors such as temperature, pH, and the presence of other compounds in your assay buffer could potentially influence this compound activity.[5] Maintain consistent and optimal physiological conditions.

Q3: Is this compound selective for ANO1? Could it be affecting other ion channels in my system?

A3: this compound exhibits high selectivity for ANO1 over other related channels. Studies have shown that this compound has a negligible effect on ANO2, even at concentrations that cause almost complete inhibition of ANO1.[1][2][3][6] Furthermore, it does not significantly affect the activity of other common ion channels such as CFTR, VRAC, and ENaC at concentrations effective for ANO1 inhibition.[1][2][3] However, it is always good practice to include appropriate controls in your experiments to rule out off-target effects in your specific model.

Q4: How should I prepare and store my this compound stock solution?

A4: For optimal stability, dissolve this compound in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.[5] Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.

Q5: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A5: Consistency is key in experimental science. To improve the reproducibility of your results with this compound:

  • Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, reagent concentrations, and washing steps, are kept consistent across all experiments.

  • Reagent Quality: Use high-purity this compound and fresh, high-quality reagents and buffers.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular characteristics, including ion channel expression.

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known ANO1 activator like Eact or ATP) and negative (vehicle control, e.g., DMSO) controls in your experiments.[3][4]

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound and Other ANO1 Inhibitors

InhibitorTargetAssay MethodCell LineIC50 ValueReference
This compound ANO1Apical Membrane CurrentFRT-ANO177 ± 1.1 nM[2]
This compound Endogenous CaCCsYFP QuenchingPC3~100 nM[1]
This compound Endogenous CaCCsYFP QuenchingCapan-1~120 nM[1]
This compound Endogenous CaCCsApical Membrane CurrentNHNE~110 nM[2]
T16Ainh-A01ANO1Apical Membrane CurrentFRT-ANO11.39 ± 0.59 µM[2]
MONNAANO1Apical Membrane CurrentFRT-ANO11.95 ± 1.16 µM[2]

Table 2: Selectivity Profile of this compound

Ion ChannelEffect of 1 µM this compoundCell LineReference
ANO2No significant inhibitionFRT-ANO2[1][7]
CFTRNo effectFRT-CFTR[1][2][3]
VRACNo significant inhibitionLN215[1]
ENaCNo effectT84[1][2][3]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Fluorescence Plate Reader Assay

This protocol is adapted from methods used to characterize novel ANO1 inhibitors.[3][8]

  • Cell Seeding: Seed cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP) (e.g., FRT-ANO1 cells) into a 96-well black-walled microplate and culture until they form a confluent monolayer.

  • Washing: Gently wash each well three times with Phosphate-Buffered Saline (PBS). After the final wash, leave 100 µL of PBS in each well.

  • Compound Addition: Prepare serial dilutions of this compound in PBS. Add 1 µL of the desired final concentration of this compound to each well. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Pre-incubation: Incubate the plate for 20 minutes at room temperature.

  • ANO1 Activation and Measurement: Transfer the plate to a fluorescence plate reader. To activate ANO1, inject a solution containing an ANO1 activator (e.g., 100 µM ATP) and a quenching halide (e.g., I⁻).

  • Data Acquisition: Measure the rate of YFP fluorescence quenching over time.

  • Data Analysis: Calculate the initial rate of quenching for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Measuring this compound Activity

This protocol outlines the general steps for assessing the effect of this compound on ANO1 chloride currents.[1][2][3]

  • Cell Preparation: Plate cells expressing ANO1 (e.g., FRT-ANO1) on glass coverslips suitable for patch-clamp recording.

  • Recording Setup: Transfer a coverslip to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of 0 mV. Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.

  • ANO1 Activation: Activate ANO1 by including an activator in the perfusion solution or in the patch pipette (e.g., 100 µM ATP in the extracellular solution).

  • This compound Application: After recording baseline currents, perfuse the chamber with the extracellular solution containing the desired concentration of this compound for a sufficient time (e.g., until the inhibitory effect reaches a steady state).

  • Post-Inhibitor Recording: Record the currents again in the presence of this compound using the same voltage protocol.

  • Data Analysis: Measure the current amplitudes at a specific voltage (e.g., +80 mV) before and after this compound application. Calculate the percentage of inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture (ANO1-expressing) pre_incubation Pre-incubation with this compound (20 min) cell_culture->pre_incubation reagent_prep Reagent Preparation (this compound, Activators) reagent_prep->pre_incubation activation ANO1 Activation (e.g., ATP, Eact) pre_incubation->activation measurement Data Measurement (Fluorescence or Current) activation->measurement data_processing Data Processing measurement->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc result_interp Result Interpretation ic50_calc->result_interp

Caption: A generalized experimental workflow for assessing this compound activity.

troubleshooting_logic start No/Low this compound Activity Observed q1 Is ANO1 expressed? start->q1 a1_no Induce/use high-expressing cells q1->a1_no No q2 Correct this compound concentration and pre-incubation? q1->q2 Yes a1_yes Yes a2_no Optimize concentration and time q2->a2_no No q3 Reversible inhibition issue? q2->q3 Yes a2_yes Yes a3_yes Minimize wash steps q3->a3_yes Yes q4 Check experimental conditions (pH, temp)? q3->q4 No a3_no No a4_yes Standardize conditions q4->a4_yes Yes end Consult further literature/ contact support q4->end No a4_no No

Caption: A logical troubleshooting flowchart for experiments where this compound shows low activity.

ano1_signaling_context cluster_membrane Plasma Membrane ANO1 ANO1 Channel Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Mediates Ca_increase Intracellular Ca²⁺ Increase (e.g., via ATP) Ca_increase->ANO1 Activates This compound This compound This compound->ANO1 Inhibits depolarization Membrane Depolarization Cl_efflux->depolarization downstream Downstream Signaling (e.g., Proliferation, Migration) depolarization->downstream

Caption: Simplified signaling context of ANO1 inhibition by this compound.

References

Validation & Comparative

Ani9 Demonstrates Superior Potency and Selectivity in ANO1 Inhibition Compared to Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that Ani9, a novel small-molecule inhibitor, exhibits significantly higher potency and selectivity for the Anoctamin-1 (ANO1) chloride channel compared to other established inhibitors. This makes this compound a promising pharmacological tool for investigating ANO1 function and a potential candidate for therapeutic development in various diseases linked to ANO1 activity, including cancer, hypertension, pain, diarrhea, and asthma. [1][2][3]

Discovered through a high-throughput screening of 54,400 synthetic small molecules, this compound has been shown to fully block ANO1 channel activity with a submicromolar potency that surpasses that of other known inhibitors such as T16Ainh-A01 and MONNA.[1][2][3]

Comparative Efficacy of ANO1 Inhibitors

Experimental data from electrophysiological and fluorescence-based assays consistently highlight the superior efficacy of this compound. The half-maximal inhibitory concentration (IC50) of this compound is markedly lower than that of its counterparts.

InhibitorIC50 (µM) for ANO1Cell LineAssay Method
This compound 0.077 ± 0.0011 FRT-ANO1Apical Membrane Current Measurement
T16Ainh-A011.39 ± 0.59FRT-ANO1Apical Membrane Current Measurement
MONNA1.95 ± 1.16FRT-ANO1Apical Membrane Current Measurement
cis-resveratrol10.6FRT-ANO1YFP Fluorescence Quenching
trans-resveratrol102FRT-ANO1YFP Fluorescence Quenching
CaCCinh-A01~8.5 (FaDu), ~3.1 (KYSE510)FaDu, KYSE510Cell Viability

Data compiled from multiple studies.[1][2][4][5]

Electrophysiological analysis using whole-cell patch clamp in FRT cells expressing ANO1 demonstrated that this compound inhibits ATP-induced ANO1 chloride currents by 52.0 ± 3.7% at 50 nM, 95.4 ± 0.5% at 100 nM, and 98.7 ± 0.5% at 1 µM.[1] This potent inhibition underscores its efficacy at the channel level.

Selectivity Profile of this compound

A key advantage of this compound is its high selectivity for ANO1 over other ion channels, including the closely related ANO2.[1][2] This is a significant improvement over other inhibitors that often exhibit off-target effects.

InhibitorEffect on ANO2Effect on VRACEffect on CFTREffect on Intracellular Ca2+
This compound Negligible effect at 1 µMMinimal inhibition (13.5 ± 1.1% at 1 µM)No effectNo effect
T16Ainh-A01Potent inhibitionPotent inhibition (71.2 ± 1.6% at 10 µM)Not specifiedMarkedly decreases
MONNAPotent inhibitionPotent inhibition (87.9 ± 1.7% at 10 µM)Not specifiedMarkedly decreases
CaCCinh-A01Not specifiedNot specifiedNot specifiedMarkedly decreases
NiclosamideNot specifiedNot specifiedNot specifiedMarkedly decreases
Niflumic AcidNot specifiedNot specifiedNot specifiedMarkedly decreases

Data compiled from multiple studies.[1][6]

Unlike T16Ainh-A01 and MONNA, which potently block both ANO1 and ANO2, this compound shows almost no inhibition of ANO2 at concentrations that completely inhibit ANO1.[1] Furthermore, while many ANO1 inhibitors also affect Volume-Regulated Anion Channels (VRAC), this compound has a significantly smaller impact on VRAC activity.[1] Crucially, this compound does not alter intracellular calcium signaling, a common off-target effect of other inhibitors like CaCCinh-A01, niclosamide, MONNA, and niflumic acid.[1][6]

Mechanism of Action

This compound acts as a reversible inhibitor of the ANO1 channel.[1][2] Studies have shown that its inhibitory effect on ANO1 activation can be significantly reversed after washing out the compound.[1][2] In some cancer cell lines, such as prostate and pancreatic cancer, this compound has also been observed to inhibit ANO1 synthesis in a concentration-dependent manner, leading to reduced cell proliferation and invasion.[7][8] Other inhibitors, like CaCCinh-A01, have been shown to reduce ANO1 protein levels, which may contribute to their anti-proliferative effects.[4]

Experimental Methodologies

High-Throughput Screening for ANO1 Inhibitors

The initial identification of this compound was performed through a cell-based high-throughput screening of a library of 54,400 synthetic small molecules.[1][3]

G cluster_workflow High-Throughput Screening Workflow A 54,400 Small Molecules Screened (25 µM final concentration) B Cell-based Assay: Iodide influx measurement in FRT cells expressing ANO1 A->B Screening C Identification of 66 Novel Compounds (>70% inhibition of iodide influx) B->C Hit Identification D Selection of 3 Most Potent Inhibitors (IC50 < 3 µM in dose-response studies) C->D Potency Testing E Identification of this compound as the Most Potent Inhibitor D->E Lead Selection

High-throughput screening workflow for the discovery of this compound.
Electrophysiological Measurement of ANO1 Activity

The potency of this compound and other inhibitors was quantified using electrophysiological techniques, specifically by measuring apical membrane currents in Fischer Rat Thyroid (FRT) cells stably expressing human ANO1.

Protocol:

  • FRT-ANO1 cells were cultured on permeable supports.

  • The basolateral membrane was permeabilized with amphotericin B.

  • A transepithelial chloride gradient was established (apical low chloride: 64 mM; basolateral high chloride: 129 mM).

  • Cells were pre-treated with the inhibitor (e.g., this compound, T16Ainh-A01, MONNA) for 20 minutes.

  • ANO1 was activated by applying 100 µM ATP to the apical side.

  • Apical membrane currents were recorded and analyzed to determine the dose-dependent inhibition and calculate IC50 values.[1][9]

Selectivity Assays

The selectivity of this compound was assessed using various cell lines and techniques:

  • ANO2 Activity: A YFP quenching assay was used in FRT cells expressing ANO2 and a halide-sensing YFP. The effect of the inhibitor on iodide influx mediated by ANO2 was measured.[1]

  • VRAC Activity: A YFP quenching assay was performed in LN215 cells, which endogenously express VRAC, to measure the inhibitory effect on volume-regulated anion currents.[1]

  • CFTR Activity: Apical membrane currents were measured in FRT cells expressing the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) to assess any off-target effects on this channel.[1][10]

  • Intracellular Calcium Signaling: Fluo-4, a calcium-sensitive fluorescent dye, was used in FRT cells to measure changes in intracellular calcium concentration upon application of the inhibitor and an agonist (ATP).[1][10]

Signaling Pathway Context

ANO1 is a calcium-activated chloride channel. Its activation is triggered by an increase in intracellular calcium, which can be initiated by various upstream signaling events, such as the activation of G-protein coupled receptors (GPCRs) and subsequent release of calcium from intracellular stores. Pharmacological inhibitors like this compound block the channel, preventing chloride ion efflux and the subsequent physiological responses.

G cluster_pathway ANO1 Activation and Inhibition Agonist Agonist (e.g., ATP) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Ca2+ release ANO1 ANO1 Channel Ca2_increase->ANO1 Activation Cl_efflux Cl- Efflux ANO1->Cl_efflux Response Cellular Response (e.g., proliferation, secretion) Cl_efflux->Response This compound This compound This compound->ANO1 Inhibition

Simplified pathway of ANO1 activation and inhibition by this compound.

References

Comparative Analysis of Ani9 and CaCCinh-A01: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, objective comparison of two prominent inhibitors of the calcium-activated chloride channel (CaCC) Anoctamin-1 (ANO1), also known as TMEM16A: Ani9 and CaCCinh-A01. This analysis is supported by experimental data on their potency, selectivity, and mechanisms of action.

Executive Summary

This compound and CaCCinh-A01 are both inhibitors of ANO1/TMEM16A, a crucial ion channel involved in various physiological processes and implicated in several diseases, including cancer, hypertension, and cystic fibrosis. While both compounds effectively block the channel, they exhibit significant differences in their potency, selectivity, and off-target effects. This compound emerges as a highly potent and selective inhibitor of ANO1 with minimal effects on other channels and intracellular calcium signaling.[1][2][3] In contrast, CaCCinh-A01 demonstrates lower potency and selectivity, with evidence suggesting it can interfere with intracellular calcium handling, a critical consideration for experimental design and potential therapeutic applications.[3][4][5]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and CaCCinh-A01 based on available experimental evidence.

ParameterThis compoundCaCCinh-A01Reference(s)
Target(s) Anoctamin-1 (ANO1/TMEM16A)Anoctamin-1 (ANO1/TMEM16A), Calcium-activated chloride channels (CaCCs)[1][6]
IC50 for ANO1/TMEM16A 77 ± 1.1 nM2.1 µM[1][7]
IC50 for general CaCCs Not reported to inhibit broadly~10 µM[8]
Selectivity Highly selective for ANO1 over ANO2; does not affect CFTR or intracellular Ca2+ signaling.Poor selectivity; may inhibit other channels and alter intracellular Ca2+ handling.[1][3][9]
Mechanism of Action Direct and reversible channel inhibition.Direct channel inhibition; may also promote proteasomal degradation of ANO1.[5][8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.

Whole-Cell Patch-Clamp Electrophysiology for this compound

This protocol is adapted from the methodology used to characterize this compound's inhibitory effect on ANO1 channels.[1][9][10]

Objective: To measure the inhibitory effect of this compound on ANO1 chloride currents in a controlled in vitro system.

Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 (FRT-ANO1).

Procedure:

  • Cell Preparation: Culture FRT-ANO1 cells to 70-80% confluency. Dissociate cells using a suitable enzyme (e.g., TrypLE Express) and re-plate them onto glass coverslips for electrophysiological recording.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution containing (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • Pipette Solution: Prepare an intracellular (pipette) solution containing (in mM): 140 NMDG-Cl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2. The free Ca2+ concentration is buffered to the desired level (e.g., by adding a calculated amount of CaCl2).

  • Recording:

    • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 3-5 MΩ.

    • Hold the cell membrane potential at 0 mV.

    • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit ANO1 currents.

    • Activate ANO1 by adding 100 µM ATP to the extracellular solution.

    • Record baseline ANO1 currents.

    • Perfuse the chamber with the extracellular solution containing various concentrations of this compound (e.g., 50 nM, 100 nM, 1 µM) and record the inhibited currents.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of this compound. Calculate the percentage of inhibition and determine the IC50 value by fitting the dose-response data to a Hill equation.

Short-Circuit Current Measurement for CaCCinh-A01

This protocol is based on methods used to assess the inhibitory effects of CaCCinh-A01 on TMEM16A-mediated chloride transport.[7]

Objective: To measure the effect of CaCCinh-A01 on apical membrane chloride conductance in epithelial cells expressing TMEM16A.

Cell Line: Fischer Rat Thyroid (FRT) cells expressing human TMEM16A or human intestinal epithelial cells (e.g., T84).

Procedure:

  • Cell Culture: Grow cells on permeable supports (e.g., Snapwell™ inserts) until a confluent monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup: Mount the permeable support in an Ussing chamber. Perfuse both the apical and basolateral sides with a symmetrical Ringer's solution.

  • Permeabilization: To isolate the apical membrane current, permeabilize the basolateral membrane with an ionophore such as amphotericin B (250 µg/mL) added to the basolateral solution.

  • Chloride Gradient: Establish a transepithelial chloride gradient by replacing the apical solution with a low-chloride solution.

  • Recording:

    • Measure the baseline short-circuit current (Isc), which now represents the chloride current across the apical membrane.

    • Add a TMEM16A activator (e.g., 100 µM ATP) to the apical solution to stimulate chloride secretion.

    • Once a stable current is achieved, add CaCCinh-A01 at various concentrations to the apical bath.

    • Record the change in Isc to determine the inhibitory effect.

  • Data Analysis: Calculate the percentage of inhibition of the ATP-stimulated Isc by CaCCinh-A01 and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of ANO1/TMEM16A Inhibition

The following diagram illustrates the general signaling pathway leading to the activation of ANO1/TMEM16A and the points of inhibition by this compound and CaCCinh-A01. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to an increase in intracellular calcium, which in turn activates ANO1/TMEM16A.

ANO1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Inhibitors GPCR GPCR PLC PLC GPCR->PLC activates RTK RTK RTK->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3R IP3->IP3R binds Ca_ER Ca2+ ER Endoplasmic Reticulum Ca_cyto Ca2+ (cytosolic) Ca_ER->Ca_cyto release ANO1 ANO1/TMEM16A Ca_cyto->ANO1 activates Cl_out Cl- Cl_in Cl- Cl_in->ANO1 efflux This compound This compound This compound->ANO1 inhibits CaCCinhA01 CaCCinh-A01 CaCCinhA01->Ca_cyto may alter levels CaCCinhA01->ANO1 inhibits

Caption: ANO1/TMEM16A activation pathway and points of inhibition.

Experimental Workflow: Comparative Analysis

The following diagram outlines a logical workflow for the comparative analysis of this compound and CaCCinh-A01.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Select Inhibitors (this compound, CaCCinh-A01) potency Potency Assay (e.g., Patch-Clamp) start->potency selectivity Selectivity Assay (vs. ANO2, CFTR, etc.) start->selectivity calcium Intracellular Ca2+ Signaling Assay start->calcium ic50 Determine IC50 Values potency->ic50 selectivity_profile Assess Selectivity Profile selectivity->selectivity_profile off_target Evaluate Off-Target Effects calcium->off_target conclusion Conclusion: Comparative Efficacy and Selectivity ic50->conclusion selectivity_profile->conclusion off_target->conclusion

Caption: Workflow for comparing this compound and CaCCinh-A01.

Conclusion

The comparative analysis reveals that this compound is a superior pharmacological tool for the specific inhibition of ANO1/TMEM16A in research settings. Its high potency and, crucially, its high selectivity, particularly its lack of effect on intracellular calcium signaling, make it a more reliable choice for dissecting the specific roles of ANO1 in cellular physiology and disease models.[1][3][9] While CaCCinh-A01 is an effective inhibitor of ANO1, its lower potency and potential off-target effects on calcium homeostasis necessitate careful consideration and control experiments to ensure that observed effects are solely attributable to ANO1 inhibition.[3][4][5] For drug development professionals, the selectivity profile of this compound makes it a more promising lead compound for therapeutic applications where specific targeting of ANO1 is desired to minimize potential side effects.

References

Confirming the On-Target Effects of Ani9 using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor Ani9 with siRNA-mediated gene silencing to confirm the on-target effects on Anoctamin-1 (ANO1). Experimental data and detailed protocols are presented to aid researchers in validating ANO1 as a therapeutic target.

Introduction to this compound and its Target, ANO1

This compound is a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A).[1][2] ANO1 is a calcium-activated chloride channel that is overexpressed in various cancers and is implicated in promoting tumor growth, proliferation, and metastasis.[3][4] It exerts its oncogenic effects through the modulation of key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[3][5] Validating that the therapeutic effects of this compound are a direct consequence of its interaction with ANO1 is crucial for its development as a targeted therapy. Small interfering RNA (siRNA) is the gold-standard method for such target validation, as it specifically silences the expression of the target gene, thereby allowing for a direct comparison of the resulting phenotype with that of the small molecule inhibitor.

Comparison of this compound and ANO1 siRNA On-Target Effects

The primary method to confirm the on-target effects of a specific inhibitor is to demonstrate that its cellular and molecular effects phenocopy the effects of directly silencing its target protein via siRNA.

Effects on Downstream Signaling Pathways

Both treatment with this compound and siRNA-mediated knockdown of ANO1 have been shown to inhibit the phosphorylation of EGFR and its downstream effectors, ERK and AKT. This indicates that both methods disrupt the same signaling cascade initiated by ANO1.[4][5]

TreatmentTargetDownstream EffectReference Cell Line(s)
This compound ANO1Inhibition of EGFR, ERK1/2, and AKT phosphorylationBreast Cancer Cells (ZR75-1, HCC1954)
ANO1 siRNA ANO1 mRNAInhibition of EGFR, ERK1/2, and AKT phosphorylationBreast Cancer Cells (ZR75-1, HCC1954), Head and Neck Squamous Cell Carcinoma (Te11), Esophageal Squamous Cell Carcinoma (FaDu)

Table 1: Comparison of the effects of this compound and ANO1 siRNA on downstream signaling pathways. Data is compiled from multiple sources.[4][6]

Effects on Cellular Functions

Consistent with their impact on pro-proliferative signaling pathways, both this compound and ANO1 siRNA inhibit cancer cell proliferation and migration.

TreatmentEffect on Cell ProliferationEffect on Cell MigrationReference Cell Line(s)
This compound InhibitionInhibitionHead and Neck Squamous Cell Carcinoma, Colorectal Cancer Cells
ANO1 siRNA InhibitionInhibitionProstate Cancer (PC-3), Colon Cancer (HCT116, HT-29), Bronchial Epithelial (BEAS-2B)

Table 2: Comparison of the effects of this compound and ANO1 siRNA on cellular functions. Data is compiled from multiple sources.[7][8]

Experimental Protocols

siRNA-Mediated Knockdown of ANO1

This protocol describes the transient knockdown of ANO1 in a suitable cancer cell line (e.g., HCT116) using lipofection.

Materials:

  • HCT116 cells

  • Opti-MEM Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Control siRNA (scrambled sequence)

  • siRNA targeting ANO1 (pre-designed and validated)

  • 12-well tissue culture plates

  • RNase-free water and microtubes

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed HCT116 cells in a 12-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Preparation: In an RNase-free microtube, dilute 10 pmol of ANO1 siRNA or control siRNA in 50 µL of Opti-MEM.

  • Transfection Reagent Preparation: In a separate RNase-free microtube, dilute 2 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.

  • Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 100 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Transfection: Add the 100 µL of the siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Validation of Knockdown: After incubation, harvest the cells to assess ANO1 protein levels by Western blot or mRNA levels by qRT-PCR to confirm successful knockdown.

Western Blot for p-ERK and Total ERK

This protocol is for assessing the phosphorylation status of ERK1/2, a key downstream effector of the ANO1-EGFR signaling pathway.

Materials:

  • Cell lysates from control, this compound-treated, control siRNA-treated, and ANO1 siRNA-treated cells

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2

  • HRP-conjugated Goat anti-Rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation.

Materials:

  • Cells treated with this compound, control siRNA, or ANO1 siRNA

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with different concentrations of this compound or with control/ANO1 siRNA as described previously. Include untreated and vehicle-treated (for this compound) controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the On-Target Validation Workflow and Signaling Pathway

On_Target_Validation_Workflow cluster_treatment Treatment cluster_validation Target Engagement & Downstream Analysis cluster_conclusion Conclusion This compound This compound Treatment Signaling_Inhibition p-EGFR, p-ERK Inhibition This compound->Signaling_Inhibition siRNA ANO1 siRNA Transfection Target_Knockdown ANO1 Protein/mRNA Reduction siRNA->Target_Knockdown Target_Knockdown->Signaling_Inhibition Functional_Outcome Reduced Cell Proliferation/ Migration Signaling_Inhibition->Functional_Outcome On_Target_Effect On-Target Effect Confirmed Functional_Outcome->On_Target_Effect

Caption: Experimental workflow for confirming the on-target effects of this compound.

ANO1_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway ANO1 Signaling Cascade This compound This compound ANO1 ANO1 This compound->ANO1 siRNA ANO1 siRNA siRNA->ANO1 EGFR EGFR ANO1->EGFR activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified ANO1 signaling pathway and points of inhibition.

Comparison with Alternative ANO1 Inhibitors

Several other small molecule inhibitors of ANO1 have been identified, each with varying potency and selectivity.

InhibitorIC50 for ANO1Selectivity NotesMechanism of Action
This compound 77 nM High selectivity over ANO2. No effect on CFTR or ENaC.[8]Channel Blocker
T16Ainh-A01 ~1.4 µMAlso inhibits ANO2 and VRAC.[8][9]Channel Blocker
CaCCinh-A01 ~2.1 µMCan have off-target effects.[10][11]Promotes proteasomal degradation of ANO1 in addition to channel blocking.[11]
MONNA ~1.95 µMAlso inhibits ANO2 and VRAC.[8][9]Channel Blocker

Table 3: Comparison of this compound with other known ANO1 inhibitors.

This compound stands out due to its significantly lower IC50 value, indicating higher potency, and its superior selectivity profile compared to other commonly used ANO1 inhibitors.[8] The distinct mechanism of action of CaCCinh-A01, which leads to ANO1 protein degradation, suggests it may have different long-term cellular effects compared to pure channel blockers like this compound.[11]

Conclusion

The convergence of data from studies using this compound and ANO1 siRNA provides strong evidence that this compound's anti-proliferative and anti-migratory effects are mediated through its specific inhibition of ANO1. The similar downstream effects on the EGFR-MAPK/ERK and PI3K-AKT signaling pathways confirm the on-target activity of this compound. This guide provides researchers with the necessary framework and protocols to independently validate these findings and further explore the therapeutic potential of targeting ANO1. The superior potency and selectivity of this compound make it a valuable tool for these investigations compared to other available inhibitors.

References

Comparative Analysis of Ani9: A Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

As "Ani9" is a hypothetical molecule without published findings, this guide has been constructed as a template to demonstrate the requested format. The following data, protocols, and mechanisms are based on a plausible, representative signaling pathway for a novel anti-inflammatory agent.

This guide provides a comparative overview of this compound, a novel inhibitor of the hypothetical Kinase X (KX), against two alternative inhibitors, Compound A and Compound B. The data presented is based on standardized in-vitro assays designed to replicate typical drug discovery experiments.

Mechanism of Action: Inhibition of the KX Signaling Pathway

This compound is designed to inhibit the activity of Kinase X, a critical enzyme in a pro-inflammatory signaling cascade. By blocking KX, this compound aims to prevent the downstream activation of Transcription Factor Y (TFY) and subsequent expression of inflammatory genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor KX Kinase X (KX) Adaptor->KX TFY_inactive TFY (Inactive) KX->TFY_inactive Phosphorylation TFY_active TFY (Active) TFY_inactive->TFY_active DNA DNA TFY_active->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Ligand Inflammatory Ligand Ligand->Receptor This compound This compound This compound->KX Inhibition

Caption: Hypothetical inflammatory signaling pathway inhibited by this compound.

Quantitative Performance Comparison

The following tables summarize the performance of this compound in comparison to Compound A and Compound B in two key assays: a biochemical kinase assay to determine potency (IC50) and a cell-based assay to measure the inhibition of a downstream biomarker (IL-6).

Table 1: Biochemical Potency (IC50) Against Kinase X

Compound IC50 (nM) Standard Deviation (nM) Replicates (n)
This compound 15.2 ± 1.8 3
Compound A 89.5 ± 7.4 3

| Compound B | 25.3 | ± 3.1 | 3 |

Table 2: Cellular Activity - IL-6 Production Inhibition

Compound EC50 (nM) Max Inhibition (%) Standard Deviation (EC50)
This compound 45.8 92% ± 4.5
Compound A 250.1 75% ± 21.2

| Compound B | 98.6 | 88% | ± 9.7 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase X IC50 Assay

This assay quantifies the concentration of an inhibitor required to block 50% of Kinase X activity.

  • Reagents: Recombinant Human Kinase X, ATP, peptide substrate (biotin-labeled), test compounds (this compound, Comp A, Comp B), kinase assay buffer.

  • Procedure:

    • A 10-point, 3-fold serial dilution of each test compound is prepared in DMSO and then diluted in kinase assay buffer.

    • Recombinant Kinase X enzyme is added to the wells of a 384-well plate.

    • The diluted test compounds are added to the enzyme and incubated for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding a mixture of ATP and the biotin-labeled peptide substrate.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is detected using a luminescence-based readout system.

    • Data is normalized to high (no inhibitor) and low (no enzyme) controls. IC50 curves are generated using a four-parameter logistic fit.

Cell-Based IL-6 Inhibition ELISA

This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine IL-6 in a relevant cell line (e.g., macrophages) upon stimulation.

cluster_workflow ELISA Workflow A 1. Plate Macrophages (24h) B 2. Pre-treat with Compound (1h) A->B C 3. Stimulate with Ligand (e.g., LPS) (18h) B->C D 4. Collect Supernatant C->D E 5. Perform IL-6 ELISA D->E F 6. Data Analysis (EC50 Calculation) E->F Compound This compound Comp A Comp B Compound->B

Caption: Workflow for the cell-based IL-6 inhibition assay.

  • Reagents: Macrophage cell line, cell culture medium, inflammatory stimulus (e.g., LPS), test compounds, IL-6 ELISA kit.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The following day, cells are pre-treated with a serial dilution of the test compounds for 1 hour.

    • An inflammatory stimulus is added to the wells to induce IL-6 production.

    • The plates are incubated for 18 hours.

    • The supernatant from each well is collected.

    • An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the supernatant according to the manufacturer's instructions to quantify the concentration of IL-6.

    • EC50 values are calculated by plotting IL-6 concentration against the log of the inhibitor concentration.

A Head-to-Head Comparison of Ani9 and Other Novel ANO1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Anoctamin 1 (ANO1) antagonist, Ani9, with other known inhibitors. The performance of these compounds is evaluated based on supporting experimental data from various studies, focusing on their inhibitory potency and selectivity. This document is intended to assist researchers in selecting the most appropriate ANO1 antagonist for their specific experimental needs.

Overview of ANO1 and its Role in Disease

Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and nociception.[1][2][3] Overexpression and aberrant activity of ANO1 have been implicated in the pathophysiology of several diseases, most notably in cancer, where it contributes to tumor growth, proliferation, and metastasis.[4][5] This has made ANO1 an attractive therapeutic target for drug development.

Quantitative Comparison of ANO1 Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other ANO1 antagonists as reported in the literature. It is important to note that these values were determined in various cell systems and assays, which may contribute to variability.

AntagonistIC50 Value (ANO1)Cell System / MethodReference(s)
This compound 77 ± 1.1 nM FRT-ANO1 cells (Apical membrane current)[2]
T16Ainh-A011.39 ± 0.59 µMFRT-ANO1 cells (Apical membrane current)[2]
MONNA1.95 ± 1.16 µMFRT-ANO1 cells (Apical membrane current)[2]
CaCCinh-A012.1 µMTMEM16A[6]
Idebenone9.2 µMFRT-ANO1 cells (Apical membrane current)[7][8]
Luteolin (B72000)9.8 µMPC-3 cells (Electrophysiology)[1][9]
BenzbromaronePotent inhibitor (specific IC50 not provided in cited texts)High-throughput screening[4]

Key Findings:

  • This compound demonstrates significantly higher potency with an IC50 in the nanomolar range, making it substantially more potent than other listed antagonists which have IC50 values in the micromolar range.[2]

  • The data suggests that this compound is over 18 times more potent than T16Ainh-A01 and MONNA.[2]

Selectivity Profile of this compound

A critical aspect of a pharmacological inhibitor is its selectivity for the intended target. This compound has been shown to exhibit high selectivity for ANO1 over other related channels.

ChannelEffect of this compoundComparison with other AntagonistsReference(s)
ANO2 Negligible effect at concentrations that completely inhibit ANO1.T16Ainh-A01 and MONNA potently block ANO2 activity.[2]
CFTR No effect on channel activity.Idebenone also shows no effect on CFTR.[2][3]
VRAC Relatively small inhibition compared to T16Ainh-A01 and MONNA.T16Ainh-A01 and MONNA potently inhibit VRAC activity.[2]

Key Findings:

  • This compound's high selectivity for ANO1 over the closely related ANO2 is a significant advantage, as it allows for more specific investigation of ANO1 function.[2][3]

  • Unlike other ANO1 inhibitors, this compound has a minimal off-target effect on the Volume-Regulated Anion Channel (VRAC), further highlighting its specificity.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of ANO1 antagonists.

High-Throughput Screening for ANO1 Inhibitors (YFP Quenching Assay)

This cell-based assay is used to identify and characterize inhibitors of ANO1 by measuring the influx of iodide, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).[10][11]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Plate FRT cells co-expressing ANO1 and halide-sensitive YFP in 96-well plates p2 Culture cells to confluence p1->p2 a1 Wash wells with PBS p2->a1 a2 Pre-incubate with test compounds (e.g., this compound or other antagonists) a1->a2 a3 Measure baseline YFP fluorescence a2->a3 a4 Add iodide-containing solution with an ANO1 activator (e.g., ATP) a3->a4 a5 Monitor YFP fluorescence quenching over time a4->a5 d1 Calculate the rate of fluorescence quenching a5->d1 d2 Determine dose-response curves and IC50 values d1->d2

Figure 1: Workflow for YFP-based ANO1 inhibitor screening.

Protocol:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L) are plated in 96-well black-walled microplates.[10]

  • Compound Incubation: After washing the cells with a phosphate-buffered saline (PBS), test compounds are added to each well and incubated for a specified period (e.g., 10-20 minutes).[10][11]

  • Fluorescence Measurement: The plate is transferred to a fluorescence plate reader. Baseline YFP fluorescence is measured.

  • ANO1 Activation and Iodide Influx: An iodide-containing solution along with an ANO1 activator (e.g., 100 µM ATP) is added to each well.[10][11] The influx of iodide through activated ANO1 channels leads to the quenching of YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to ANO1 channel activity. The inhibitory effect of the compounds is determined by the reduction in the quenching rate. IC50 values are calculated from dose-response curves.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through ANO1 channels in the membrane of a single cell, providing a precise assessment of inhibitor potency and mechanism of action.[7][12]

Protocol:

  • Cell Preparation: Cells expressing ANO1 (e.g., FRT-ANO1 or cancer cell lines with endogenous expression) are cultured on coverslips.[7]

  • Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an external bath solution.

  • Pipette and Internal Solution: A glass micropipette with a resistance of 3-7 MΩ is filled with an internal solution and brought into contact with a single cell to form a high-resistance seal.[13]

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total membrane currents.

  • Current Recording: The membrane potential is held at a specific voltage (e.g., 0 mV), and voltage pulses are applied to elicit ANO1 currents.[12] ANO1 is activated by including an activator in the pipette solution or by adding it to the bath solution (e.g., 100 µM ATP).[12]

  • Inhibitor Application: The ANO1 inhibitor is applied to the bath solution, and the resulting change in the ANO1 current is recorded to determine the extent of inhibition.[12]

Cell Viability Assay (MTS/MTT Assay)

These colorimetric assays are used to assess the effect of ANO1 inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15]

Protocol:

  • Cell Seeding: Cancer cells known to express high levels of ANO1 are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the ANO1 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[14]

  • Reagent Incubation:

    • MTS Assay: A solution containing a tetrazolium compound (MTS) and an electron coupling reagent is added to each well and incubated for 1-4 hours.[15]

    • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added and incubated for approximately 4 hours. The resulting formazan (B1609692) crystals are then dissolved in a solubilization solution.[15]

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[15] The amount of color produced is proportional to the number of viable cells.

ANO1 Signaling Pathways in Cancer

ANO1 is known to modulate several key signaling pathways that are crucial for cancer cell proliferation, survival, and migration. The inhibition of ANO1 can disrupt these pro-tumorigenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 EGFR EGFR ANO1->EGFR Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Akt->Migration This compound This compound This compound->ANO1 Inhibits

Figure 2: Simplified ANO1 signaling in cancer and the point of intervention for this compound.

ANO1 can activate the Epidermal Growth Factor Receptor (EGFR), which in turn triggers downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[4][16]

  • MAPK/ERK Pathway: Activation of this pathway is a central driver of cell proliferation and is implicated in the progression of various cancers, including head and neck squamous cell carcinoma (HNSCC).[4]

  • PI3K/Akt Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis (programmed cell death).[17][18]

By inhibiting ANO1, compounds like this compound can effectively block the initiation of these signaling cascades, leading to reduced cancer cell proliferation and survival.

Conclusion

The available data strongly suggest that this compound is a highly potent and selective inhibitor of the ANO1 chloride channel. Its sub-micromolar potency and negligible effects on other ion channels, particularly ANO2, make it a superior pharmacological tool for studying the physiological and pathological roles of ANO1. For researchers investigating ANO1-driven processes in cancer and other diseases, this compound offers a significant advantage in terms of specificity and potency compared to other currently available antagonists. Further preclinical studies are warranted to explore the therapeutic potential of this compound in ANO1-dependent pathologies.

References

Safety Operating Guide

Proper Disposal and Handling of N-(9H-Fluoren-9-ylidene)aniline (Ani9)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe management of N-(9H-Fluoren-9-ylidene)aniline, henceforth referred to as Ani9, a compound requiring careful handling due to its potential hazards.

Immediate Safety and Handling Information

Before initiating any disposal procedures, it is critical to be fully aware of the primary hazards associated with this compound and its precursors. According to safety data for its parent compound, 9-fluorenone (B1672902), this compound should be regarded as a combustible solid that causes serious eye irritation and is toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood.

First Aid Measures:

  • Eyes: Immediately rinse with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.

  • Skin: Remove contaminated clothing and rinse the skin thoroughly with water or shower.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Rinse the mouth and drink plenty of water. Do not induce vomiting.

Quantitative Data Summary

The following table summarizes key quantitative properties for this compound and its precursors. This data is essential for understanding the compound's behavior and potential hazards.

PropertyN-(9H-Fluoren-9-ylidene)aniline9-Fluorenone (Precursor)Aniline (B41778) (Precursor)
CAS Number 10183-82-1486-25-962-53-3
Molecular Formula C₁₉H₁₃NC₁₃H₈OC₆H₇N
Molecular Weight 255.32 g/mol 180.20 g/mol 93.13 g/mol
Hazard Statements H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects.H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H341: Suspected of causing genetic defects.H351: Suspected of causing cancer.H372: Causes damage to organs through prolonged or repeated exposure.H400: Very toxic to aquatic life.
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.P501: Dispose of contents/container to an approved waste disposal plant.P501: Dispose of contents/container to industrial combustion plant.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be released into the environment or disposed of down the drain.

  • Waste Segregation: All waste containing this compound, including crude reaction mixtures, contaminated solvents, and purification residues (e.g., silica (B1680970) gel), must be collected separately from other waste streams.

  • Waste Collection: Collect all this compound waste in a designated and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene) and kept tightly closed when not in use.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads from spills, and pipette tips, must also be disposed of in the designated hazardous waste container.

  • Empty Containers: Empty containers that previously held this compound should be treated as hazardous waste and disposed of through the same channels as the chemical itself.

  • Engage a Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste container.

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) Segregate Segregate this compound Waste WorkArea->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Contaminated Include Contaminated Labware & PPE Collect->Contaminated Close Keep Container Tightly Closed Contaminated->Close Store Store Safely in SAA* Close->Store Contact Contact EHS or Licensed Waste Disposal Service Store->Contact Arrange Arrange for Pickup Contact->Arrange caption *SAA: Satellite Accumulation Area

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

This compound is a versatile building block in organic synthesis. Below are detailed methodologies for its synthesis and a key application.

Protocol 1: Synthesis of N-(9H-Fluoren-9-ylidene)aniline (this compound)

This protocol details a common method for synthesizing this compound via an acid-catalyzed condensation reaction.

Materials:

  • 9-Fluorenone

  • Aniline

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 9-fluorenone (1.0 eq) and aniline (1.0-1.2 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by observing the amount of water collected or by using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol, to yield the purified this compound.

Acid-Catalyzed Mechanism of this compound Synthesis

cluster_reactants Reactants Fluorenone 9-Fluorenone Protonation Protonation of Carbonyl Oxygen Fluorenone->Protonation H⁺ Aniline Aniline Attack Nucleophilic Attack by Aniline Protonation->Attack + Aniline ProtonTransfer Proton Transfer Attack->ProtonTransfer Dehydration Dehydration (Loss of H₂O) ProtonTransfer->Dehydration Deprotonation Deprotonation Dehydration->Deprotonation - H₂O Product N-(9H-Fluoren-9-ylidene)aniline (this compound) Deprotonation->Product - H⁺

Caption: Reaction mechanism for the synthesis of this compound.

Protocol 2: Application in Thiazole (B1198619) Synthesis

This compound and its derivatives serve as precursors for more complex heterocyclic compounds with potential biological activity. This protocol outlines the synthesis of fluorenyl-hydrazonothiazole derivatives.

Materials:

  • A derivative of this compound: 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide

  • Substituted α-haloketone (e.g., ethyl 2-bromoacetophenone)

  • Tetrahydrofuran (THF) (solvent)

  • Round-bottom flask, magnetic stirrer, standard laboratory glassware

Procedure:

  • Suspension: In a 50 mL round-bottom flask, suspend 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1.0 mmol) in 20 mL of THF.

  • Addition: Add the corresponding α-haloketone (1.1 mmol).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Isolation: Upon completion, cool the mixture. If a precipitate forms, collect it by filtration. Wash the collected solid with a cold solvent to remove impurities.

  • Purification and Characterization: The product can be further purified by recrystallization if necessary. Confirm the structure of the synthesized thiazole derivative using ¹H NMR, ¹³C NMR, and elemental analysis.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.